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  • Product: Methyl 2-amino-3,3-dimethylbutanoate hydrochloride
  • CAS: 22146-61-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 2-amino-3,3-dimethylbutanoate Hydrochloride: A Chiral Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Steric Hindrance and Chirality in Peptidomimetics In the intricate world of drug design, the ability to control molecular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Steric Hindrance and Chirality in Peptidomimetics

In the intricate world of drug design, the ability to control molecular conformation and enhance metabolic stability is paramount. Non-natural amino acids offer a powerful toolkit for achieving these goals, and among them, derivatives of tert-leucine stand out for their unique structural properties. Methyl 2-amino-3,3-dimethylbutanoate hydrochloride, the methyl ester hydrochloride salt of this bulky amino acid, serves as a critical chiral building block in the synthesis of complex peptidomimetics. Its defining feature, the sterically demanding tert-butyl group, imparts significant conformational constraints on peptide backbones, shielding them from enzymatic degradation and locking them into bioactive conformations. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile reagent, with a particular focus on its role in the development of potent protease inhibitors.

Chemical Identity and Physicochemical Properties

Methyl 2-amino-3,3-dimethylbutanoate hydrochloride is a chiral compound existing as two enantiomers: the (S)- and (R)-forms. The (S)-enantiomer, derived from the naturally occurring L-tert-leucine, is more commonly utilized in pharmaceutical synthesis.

Table 1: Chemical Identifiers and Properties

Property(S)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride(R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride
Synonyms L-tert-Leucine methyl ester hydrochloride, H-Tle-OMe·HClD-tert-Leucine methyl ester hydrochloride, H-D-Tle-OMe·HCl
CAS Number 63038-27-7[1]167223-43-0
Molecular Formula C₇H₁₆ClNO₂[1]C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol [1]181.66 g/mol
Appearance White to off-white solid/powder[2]Data not readily available, expected to be a white solid
Melting Point 183-186 °C[1]Data not readily available
Solubility Slightly soluble in DMSO, Methanol, and Water[2]Expected to have similar solubility
Specific Optical Rotation +13.0° to +20.0° (c=1, Methanol)[3]Data not readily available

Note: The free base of the (S)-enantiomer has a CAS number of 63038-26-6 and a molecular weight of 145.20 g/mol .[4][5]

Synthesis and Mechanism

The most common and efficient method for the synthesis of Methyl 2-amino-3,3-dimethylbutanoate hydrochloride is the Fischer esterification of the parent amino acid, tert-leucine, in methanol with an acid catalyst. Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation as it reacts with methanol to generate anhydrous HCl in situ, which acts as the catalyst, and also serves as a dehydrating agent to drive the equilibrium towards the ester product.[6]

Reaction Mechanism: Fischer Esterification with Thionyl Chloride

The esterification process involves a nucleophilic acyl substitution mechanism.

Fischer_Esterification cluster_0 Step 1: In situ generation of HCl cluster_1 Step 2: Protonation of the Carboxylic Acid cluster_2 Step 3: Nucleophilic Attack by Methanol cluster_3 Step 4: Proton Transfer cluster_4 Step 5: Elimination of Water cluster_5 Step 6: Deprotonation SOCl2 SOCl₂ HCl_SO HCl + SO(OCH₃)Cl SOCl2->HCl_SO Reaction MeOH CH₃OH MeOH->HCl_SO H_plus H⁺ AA R-COOH (tert-Leucine) Protonated_AA R-C(OH)₂⁺ AA->Protonated_AA H_plus->Protonated_AA Protonated_AA2 R-C(OH)₂⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HCH₃) Protonated_AA2->Tetrahedral_Intermediate MeOH2 CH₃OH MeOH2->Tetrahedral_Intermediate TI R-C(OH)₂(O⁺HCH₃) TI_rearranged R-C(OH)(OH₂⁺)(OCH₃) TI->TI_rearranged TI_rearranged2 R-C(OH)(OH₂⁺)(OCH₃) Protonated_Ester R-C(O⁺H)(OCH₃) TI_rearranged2->Protonated_Ester H2O H₂O TI_rearranged2->H2O Protonated_Ester2 R-C(O⁺H)(OCH₃) Final_Ester R-COOCH₃ (Methyl Ester) Protonated_Ester2->Final_Ester H_plus2 H⁺ Protonated_Ester2->H_plus2

Figure 1: Mechanism of Fischer Esterification.

Experimental Protocol: Synthesis of (S)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride
  • Materials: L-tert-leucine, Methanol (anhydrous), Thionyl chloride.

  • Procedure:

    • Suspend L-tert-leucine in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux.

    • Maintain reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield the desired product as a white solid.

Spectroscopic Characterization

The structure of Methyl 2-amino-3,3-dimethylbutanoate hydrochloride can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for (S)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride

TechniqueKey Features
¹H NMR Signals corresponding to the tert-butyl protons, the α-proton, the methyl ester protons, and the amine protons.
¹³C NMR Resonances for the tert-butyl carbons, the α-carbon, the ester carbonyl carbon, and the methyl ester carbon.
IR Spectroscopy Characteristic absorptions for the N-H stretching of the ammonium salt, C-H stretching, the ester carbonyl (C=O) stretching, and C-O stretching.
Mass Spectrometry The molecular ion peak corresponding to the free base is observed.

Applications in Drug Development

The primary application of Methyl 2-amino-3,3-dimethylbutanoate hydrochloride is as a chiral building block in the synthesis of peptidomimetic drugs, particularly protease inhibitors.[1] The bulky tert-butyl group is crucial for enhancing the metabolic stability of the resulting drug molecule and for providing key hydrophobic interactions within the active site of the target enzyme.

Role in Protease Inhibitors

Protease inhibitors are a class of antiviral drugs that block the activity of viral proteases, enzymes that are essential for viral replication.[7] By inhibiting these proteases, the drugs prevent the virus from maturing and infecting new cells.

Boceprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. The P3 moiety of boceprevir is (S)-tert-leucine, which is incorporated into the molecule using its derivatives.[8] The tert-butyl group of this residue makes crucial hydrophobic contacts within the enzyme's active site.[9]

Similar to boceprevir, telaprevir is another HCV NS3/4A protease inhibitor. Its synthesis also utilizes derivatives of L-tert-leucine. The presence of the tert-leucine residue contributes significantly to the drug's potency and pharmacokinetic profile.

Derivatives of L-tert-leucine, including the methyl ester, have been instrumental in the design and synthesis of inhibitors targeting the human immunodeficiency virus (HIV) protease.[10] The steric bulk of the tert-butyl group helps to fill the hydrophobic pockets of the enzyme's active site, leading to potent inhibition.

Mechanism of Action in Peptide Coupling Reactions

In the synthesis of these complex drug molecules, Methyl 2-amino-3,3-dimethylbutanoate hydrochloride is typically used in peptide coupling reactions. The amine group of the ester acts as a nucleophile, attacking an activated carboxylic acid to form an amide bond.

Peptide_Coupling cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Amide Bond Formation R_COOH R'-COOH Activated_Ester R'-CO-OBt (Active Ester) R_COOH->Activated_Ester EDC_HOBt EDC/HOBt EDC_HOBt->Activated_Ester Activated_Ester2 R'-CO-OBt Tetrahedral_Intermediate R'-C(O⁻)(OBt)(NH₂⁺-CH(tBu)-COOCH₃) Activated_Ester2->Tetrahedral_Intermediate Amine H₂N-CH(tBu)-COOCH₃ Amine->Tetrahedral_Intermediate TI Tetrahedral Intermediate Dipeptide R'-CO-NH-CH(tBu)-COOCH₃ (Dipeptide) TI->Dipeptide HOBt_out HOBt TI->HOBt_out

Figure 2: General Mechanism of Peptide Coupling using EDC/HOBt.

Experimental Protocol: Amide Bond Formation
  • Materials: N-protected amino acid, Methyl 2-amino-3,3-dimethylbutanoate hydrochloride, a coupling agent (e.g., EDC·HCl), an additive (e.g., HOBt), a non-nucleophilic base (e.g., DIPEA or NMM), and an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Procedure:

    • Dissolve the N-protected amino acid, Methyl 2-amino-3,3-dimethylbutanoate hydrochloride, and HOBt in the anhydrous solvent in a reaction vessel.

    • Cool the mixture in an ice bath.

    • Add the base to neutralize the hydrochloride salt.

    • Add the coupling agent (EDC·HCl) portion-wise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Perform an aqueous workup to remove the water-soluble byproducts.

    • The crude product can then be purified by flash column chromatography.

Safety, Handling, and Storage

Methyl 2-amino-3,3-dimethylbutanoate hydrochloride should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended to maintain its stability.[11] As with many amino acid hydrochlorides, it can be hygroscopic, so protection from moisture is important.[12]

Conclusion and Future Perspectives

Methyl 2-amino-3,3-dimethylbutanoate hydrochloride is a cornerstone chiral building block in modern medicinal chemistry. Its unique steric and chemical properties have enabled the development of a new generation of protease inhibitors with enhanced efficacy and pharmacokinetic profiles. As our understanding of protein-ligand interactions continues to deepen, the strategic incorporation of sterically hindered, non-natural amino acids like tert-leucine will undoubtedly play an even more significant role in the rational design of novel therapeutics. The synthetic methodologies and applications outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the full potential of this valuable chemical entity in their quest for new and improved medicines.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 164608, L-tert-Leucine. Retrieved from [Link]

  • ACS Publications. (1996). Inhibitors of Human Immunodeficiency Virus Type 1 Protease Containing 2-Aminobenzyl-Substituted 4-Amino-3-hydroxy-5-phenylpentanoic Acid: Synthesis, Activity, and Oral Bioavailability. Journal of Medicinal Chemistry.
  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • ChemBK. (2024). methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Recent Advances in Heterocyclic HIV Protease Inhibitors. PMC.
  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. PMC.
  • PubMed. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PMC.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Recent Advances in Heterocyclic HIV Protease Inhibitors. PMC.
  • RSC Publishing. (n.d.). Preparation of novel HIV-protease inhibitors.
  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • ResearchGate. (2025). New and Efficient Synthesis of HCV NS3/4 A Protease Inhibitor Telaprevir. Retrieved from [Link]

  • ResearchGate. (n.d.). A concise synthesis of the HIV-protease inhibitor nelfinavir via an unusual tetrahydrofuran rearrangement | Request PDF. Retrieved from [Link]

  • Quora. (2012). How long can one store amino acids at room temperature?. Retrieved from [Link]

  • ResearchGate. (2025). Design and synthesis of deuterated boceprevir analogs with enhanced pharmacokinetic properties. Retrieved from [Link]

  • R Discovery. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Retrieved from [Link]

  • YouTube. (2023). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof.
  • ACS Publications. (2025).
  • Xia & He Publishing Inc. (n.d.). The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Retrieved from [Link]

  • NUI Galway. (n.d.). The Synthesis, Characterisation, and Application of Novel N- Ferrocenoyl Peptide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. PMC.
  • Springer. (n.d.). 8 Introduction to the Synthesis of Peptidomimetics. Retrieved from [Link]

  • Waters. (n.d.). Amino Acid Standard - SAFETY DATA SHEET. Retrieved from [Link]

  • Cleveland Clinic. (2023). Protease Inhibitors: Types, How They Work & Side Effects. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • ChemBK. (2024). methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride. Retrieved from [Link]

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Sources

Exploratory

L-tert-leucine methyl ester hydrochloride structure and properties.

Structural Architecture, Synthetic Protocols, and Medicinal Utility Executive Summary L-tert-Leucine methyl ester hydrochloride (H-Tle-OMe[1][2][3][4][5][6]·HCl, CAS: 63038-27-7) is a specialized non-proteinogenic amino...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Protocols, and Medicinal Utility

Executive Summary

L-tert-Leucine methyl ester hydrochloride (H-Tle-OMe[1][2][3][4][5][6]·HCl, CAS: 63038-27-7) is a specialized non-proteinogenic amino acid derivative distinguished by its bulky tert-butyl side chain. Unlike its natural analogue L-leucine, the tert-leucine (Tle) moiety introduces significant steric hindrance adjacent to the


-carbon. This unique steric profile is exploited in medicinal chemistry to restrict conformational flexibility in peptidomimetics, enhance metabolic stability against proteolysis, and optimize hydrophobic interactions in drug targets such as HIV protease, HCV NS3/4A protease, and cannabinoid receptors.

This guide provides a rigorous technical analysis of H-Tle-OMe·HCl, detailing its physicochemical properties, validated synthesis protocols, and critical role in modern drug development.

Molecular Architecture & Physicochemical Profile

The defining feature of H-Tle-OMe·HCl is the trimethyl group attached directly to the


-carbon. This "neopentyl-like" arrangement creates a high degree of local steric bulk, which locks peptide backbones into specific conformations (often favoring 

-turns or distorted helices) and shields the adjacent ester/amide bonds from enzymatic attack.
1.1 Chemical Structure & Stereochemistry

The compound exists as the hydrochloride salt of the methyl ester.[6] The L- (or S-) configuration at the


-carbon is critical for bioactivity in chiral drugs.

DOT Diagram 1: Chemical Structure & Steric Topology

TleStructure Tle L-tert-Leucine Core (Chiral Center) tBu tert-Butyl Group (Steric Bulk) Tle->tBu β-position Ester Methyl Ester (C-Terminus Protection) Tle->Ester α-Carboxyl Salt HCl Salt (Solubility/Stability) Ester->Salt Ionic Interaction

Caption: Structural decomposition of H-Tle-OMe·HCl highlighting the steric tert-butyl anchor.

1.2 Physicochemical Properties Table[7][8]
PropertySpecificationNotes
Formula C

H

NO

·HCl
MW: 181.66 g/mol
CAS Number 63038-27-7
Appearance White to off-white crystalline powderHygroscopic
Melting Point 183 – 186 °CSharp melting range indicates high purity
Optical Rotation


in Methanol
Solubility Methanol (High), Water (Moderate), DMSOLimited solubility in non-polar solvents
Hygroscopicity Moderate to HighRequires desiccated storage
Synthetic Methodology (Process Chemistry)

The synthesis of H-Tle-OMe[4]·HCl is typically achieved via acid-catalyzed esterification. The steric bulk of the tert-butyl group makes the carboxylic acid less reactive than in standard amino acids, often requiring activated reagents like thionyl chloride (


) rather than standard Fischer esterification conditions.
2.1 Protocol: Thionyl Chloride Mediated Esterification

This method generates anhydrous HCl in situ, driving the reaction to completion and crystallizing the product directly as the hydrochloride salt.

Reagents:

  • L-tert-Leucine (1.0 eq)[3][4][9]

  • Thionyl Chloride (2.0 - 3.0 eq)

  • Methanol (Anhydrous, solvent)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl

    
     or Ar line). Place in an ice bath (
    
    
    
    C).
  • Solvent Charge: Add anhydrous Methanol (approx. 10-15 mL per gram of amino acid).

  • Activation (Exothermic): Add Thionyl Chloride dropwise over 20-30 minutes. Caution: Significant gas evolution (SO

    
    , HCl).
    
  • Addition: Add solid L-tert-Leucine in portions to the cold solution.

  • Reflux: Remove ice bath and heat to reflux (

    
    C) for 12–16 hours. Monitor by TLC (System: n-BuOH/AcOH/H
    
    
    
    O 4:1:1) or LC-MS.
  • Workup: Concentrate the mixture under reduced pressure to remove solvent and excess SOCl

    
    .
    
  • Purification: Triturate the residue with cold diethyl ether or hexane to precipitate the product.

  • Isolation: Filter the white solid and dry under high vacuum.

DOT Diagram 2: Synthesis Workflow

Synthesis Start L-tert-Leucine (Solid) Inter Acyl Chloride/Active Species (In Situ) Start->Inter Addition Reagent SOCl2 + MeOH (0°C) Reagent->Inter Activation Reflux Reflux 16h (65°C) Inter->Reflux Esterification Workup Evaporation & Trituration (Et2O) Reflux->Workup Concentration Product H-Tle-OMe·HCl (White Solid) Workup->Product Crystallization

Caption: Step-by-step process flow for the thionyl chloride mediated synthesis of H-Tle-OMe·HCl.

Mechanistic Utility in Medicinal Chemistry

H-Tle-OMe·HCl is not merely a building block; it is a conformational tool . In drug design, replacing Leucine or Valine with tert-Leucine often results in a "steric lock" that improves potency and stability.

3.1 Steric Occlusion and Metabolic Stability

The bulky


-butyl group creates a steric shield around the peptide bond. Proteases (e.g., chymotrypsin, elastase) require access to the peptide backbone to cleave it. The steric bulk of Tle prevents the enzyme's catalytic triad from effectively approaching the scissile bond, significantly increasing the plasma half-life of Tle-containing drugs.
3.2 Key Applications
  • HCV Protease Inhibitors: The Tle motif is a pharmacophore in several NS3/4A protease inhibitors (e.g., precursors to Boceprevir/Telaprevir analogs). The bulk fills the hydrophobic S2/S3 pockets of the enzyme, enhancing binding affinity.

  • Synthetic Cannabinoids: Compounds like MDMB-FUBINACA utilize the L-tert-leucine methyl ester moiety.[5][6][10] The specific chirality and bulk are essential for high-affinity binding to the CB1 receptor.

  • Chiral Auxiliaries: In asymmetric synthesis, the Tle group directs the stereochemical outcome of adjacent reactions due to its inability to rotate freely, effectively "blocking" one face of the molecule.

DOT Diagram 3: Mechanism of Action (Proteolytic Resistance)

MOA Drug Tle-Containing Peptide Steric Steric Shielding (t-Butyl Group) Drug->Steric Possesses Enzyme Proteolytic Enzyme (Active Site) Enzyme->Drug Attacks Steric->Enzyme Blocks Access Result Inhibited Cleavage (High Stability) Steric->Result Leads to

Caption: Mechanism by which the tert-butyl group prevents enzymatic degradation of the peptide bond.

Analytical Characterization

To validate the identity of synthesized or purchased H-Tle-OMe·HCl, Nuclear Magnetic Resonance (NMR) is the gold standard.

Table: Representative NMR Data (DMSO-d


) 
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H
0.98 – 1.05Singlet (s)9H

-Butyl (

)

H
3.70 – 3.78Singlet (s)3HMethyl Ester (

)

H
3.80 – 3.90Singlet (s)1H

-CH

H
8.50 – 8.80Broad (br)3HAmmonium (

)

C
26.3--

-Butyl Methyls

C
33.1--Quaternary Carbon

C
52.3--Methyl Ester Carbon

C
60.7--

-Carbon

C
168.8--Carbonyl (

)
Handling, Safety & Storage

Safety Profile:

  • Hazards: H-Tle-OMe·HCl is generally classified as an Irritant (Xi) . It may cause skin, eye, and respiratory irritation.[11][12]

  • PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. Use a fume hood during synthesis due to SOCl

    
     and HCl vapors.
    

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Environment: The hydrochloride salt is hygroscopic . It must be stored in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen) or with a desiccant.

  • Shelf Life: Stable for >2 years if stored correctly. Degradation is indicated by clumping, yellowing, or a "fishy" amine odor (hydrolysis).

References
  • ChemicalBook. (2025). L-tert-Leucine methyl ester hydrochloride synthesis and properties. Link

  • National Institutes of Health (NIH) - PubChem. (2025). L-tert-Leucine methyl ester hydrochloride Compound Summary. Link

  • BenchChem. (2025).[6] Comparative Guide to the Synthesis of Amino Acid Methyl Esters. Link

  • Banister, S. D., et al. (2016). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists. ACS Chemical Neuroscience. Link

  • Sigma-Aldrich. (2025). L-tert-Leucine methyl ester hydrochloride Product Specification. Link

Sources

Foundational

Technical Guide: Solubility Profile & Process Handling of L-tert-Leucine Methyl Ester Hydrochloride

[1][2] Executive Summary L-tert-Leucine methyl ester hydrochloride (H-Tle-OMe[1][2][3]·HCl) represents a critical chiral building block in the synthesis of complex peptidomimetics, most notably HIV protease inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

L-tert-Leucine methyl ester hydrochloride (H-Tle-OMe[1][2][3]·HCl) represents a critical chiral building block in the synthesis of complex peptidomimetics, most notably HIV protease inhibitors (e.g., Atazanavir) and HCV antivirals.[1] Its structural uniqueness lies in the bulky tert-butyl side chain, which imparts significant steric hindrance and lipophilicity compared to its leucine analog.[1][2]

However, this steric bulk creates a unique solubility paradox: while the tert-butyl group drives lipophilicity, the ionic lattice of the hydrochloride salt dominates its physicochemical behavior, necessitating high-dielectric solvents for dissolution.[1] This guide provides a definitive technical analysis of its solubility landscape, offering researchers validated protocols for recrystallization, extraction, and handling.

Physicochemical Identity

Before addressing solubility, the compound's identity must be rigorously defined to avoid confusion with its Boc-protected precursors.[1][2]

PropertySpecification
Compound Name L-tert-Leucine methyl ester hydrochloride
Synonyms (S)-2-Amino-3,3-dimethylbutyric acid methyl ester HCl; H-Tle-OMe[1][2][4]·HCl
CAS Number 63038-27-7 (Note: Often confused with Boc-Tle-OH 62965-35-9)
Molecular Formula C₇H₁₅NO₂[1][2][3][4][5][6] · HCl
Molecular Weight 181.66 g/mol
Physical Form White to off-white crystalline solid
Hygroscopicity High (Deliquescent in high humidity)

Solubility Landscape

The solubility of H-Tle-OMe[1][2][3][7]·HCl is governed by the competition between the lattice energy of the ammonium chloride salt and the solvation energy provided by the solvent.[1]

Primary Dissolution Solvents (High Solubility)

These solvents are suitable for reaction media (e.g., coupling reactions) or initial dissolution for recrystallization.[2]

  • Methanol (MeOH): Excellent solubility (>200 mg/mL).[1][2] The primary solvent for synthesis via thionyl chloride/methanol reflux.

  • Dimethyl Sulfoxide (DMSO): High solubility (~100 mg/mL).[1][2] Used for biological assays or reactions requiring high thermal stability.[2]

  • Water: Freely soluble due to ionic dissociation.[2] However, aqueous solutions are not recommended for long-term storage due to the risk of ester hydrolysis.[1][2]

Anti-Solvents (Precipitation & Crystallization)

These solvents possess low dielectric constants and are unable to disrupt the ionic lattice, making them ideal for trituration and inducing crystallization.

  • Diethyl Ether (Et₂O): The gold standard anti-solvent for this compound.[2] Used to crash the product out of methanolic solutions.

  • Methyl tert-Butyl Ether (MTBE): A safer, higher-boiling alternative to diethyl ether for industrial scale-up.[1][2]

  • Hexanes/Heptane: Completely insoluble.[2] Useful for washing away non-polar impurities but poor for recrystallization diffusion compared to ethers.[2]

Process Solvents (Intermediate Polarity)[2]
  • Dichloromethane (DCM) / Chloroform: Moderate to low solubility for the salt.[2]

    • Critical Insight: While the HCl salt has poor solubility in pure DCM, the Free Base (liberated by washing with NaHCO₃) is highly soluble in DCM. This "solubility switch" is the fundamental mechanism for purification extractions.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended chemical operation.

SolubilityWorkflow Start Start: H-Tle-OMe·HCl Solid Goal Define Process Goal Start->Goal Reaction Peptide Coupling / Synthesis Goal->Reaction Synthesis Purify Purification / Isolation Goal->Purify Cleanup PolarSolvent Select Polar Aprotic/Protic (DMF, DMSO, MeOH) Reaction->PolarSolvent Method Method Selection Purify->Method Recryst Recrystallization Method->Recryst Solid Product Extract Liquid-Liquid Extraction Method->Extract Remove Salts SolventSystem Solvent: MeOH (Dissolve) Anti-Solvent: Et2O (Precipitate) Recryst->SolventSystem FreeBase Step 1: Basify (aq. NaHCO3) Step 2: Extract into DCM Extract->FreeBase

Figure 1: Decision tree for solvent selection based on process requirements (Synthesis vs. Purification).

Validated Experimental Protocols

Protocol A: Recrystallization via Solvent/Anti-Solvent Diffusion

Objective: To purify crude H-Tle-OMe·HCl to >98% purity.

  • Dissolution: Place 1.0 g of crude H-Tle-OMe·HCl in a round-bottom flask. Add dry Methanol (approx. 3–5 mL) dropwise with gentle heating (40°C) until the solid just dissolves. Do not over-dilute.

  • Filtration: If the solution is cloudy (insoluble salts), filter while warm through a 0.45 µm PTFE syringe filter.

  • Precipitation: Allow the solution to cool to room temperature. Slowly add anhydrous Diethyl Ether (or MTBE) dropwise with stirring until a persistent turbidity (cloudiness) is observed.

  • Crystallization: Place the flask in a freezer (-20°C) for 12–24 hours. White crystalline needles should form.[2]

  • Isolation: Filter the crystals under vacuum (inert atmosphere preferred due to hygroscopicity). Wash the cake with cold Ether.

  • Drying: Dry in a vacuum desiccator over P₂O₅ to remove trace moisture.[2]

Protocol B: Gravimetric Determination of Saturation Solubility

Objective: A self-validating method to determine exact solubility in a specific solvent (e.g., for a new formulation).[1][2]

  • Preparation: Add excess H-Tle-OMe·HCl solid to 2.0 mL of the target solvent in a sealed HPLC vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer.

  • Filtration: Filter the supernatant through a pre-heated syringe filter into a tared weighing vessel.

  • Evaporation: Evaporate the solvent completely (using a nitrogen stream or vacuum oven).

  • Calculation:

    
    
    Where 
    
    
    
    is solubility in mg/mL.[1][2]

Process Safety & Handling

  • Hygroscopicity Warning: This compound is hygroscopic.[2] Absorption of atmospheric water will lower the melting point and can lead to hydrolysis of the methyl ester to the free acid (L-tert-Leucine) over time.[1][2] Always handle in a desiccated environment.

  • Stability: The HCl salt is stable at room temperature if dry.[2] In solution (especially aqueous pH > 7), the ester is susceptible to hydrolysis or diketopiperazine formation (dimerization).[1]

  • Incompatibility: Avoid strong bases unless the intention is to generate the free base for immediate reaction.

References

  • Sigma-Aldrich. L-tert-Leucine methyl ester hydrochloride Product Specification. CAS 63038-27-7.[1][2][3][4][8] Link

  • ChemicalBook. Synthesis of L-tert-Leucine methyl ester hydrochloride. Reaction via Thionyl Chloride/Methanol.[2][9][10] Link

  • MedChemExpress. L-tert-Leucine Methyl Ester Hydrochloride Solubility Data. (Extrapolated from analog data).[2] Link

  • Organic Syntheses. General procedures for Amino Acid Methyl Ester Hydrochlorides. Coll. Vol. 5, p. 196. Link[1][2]

  • Cayman Chemical. L-Leucyl-L-Leucine methyl ester hydrochloride Solubility Profile. (Analogous structural behavior).[2] Link

Sources

Exploratory

The Steric Enforcer: L-tert-Leucine as a Precursor for Privileged Chiral Ligands

Executive Summary In the hierarchy of chiral pool precursors, L-tert-leucine (L-Tle) occupies a distinct tier.[1] Unlike naturally occurring proteinogenic amino acids like L-Valine or L-Phenylalanine, L-tert-leucine poss...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the hierarchy of chiral pool precursors, L-tert-leucine (L-Tle) occupies a distinct tier.[1] Unlike naturally occurring proteinogenic amino acids like L-Valine or L-Phenylalanine, L-tert-leucine possesses a tert-butyl side chain—a sterically demanding, chemically inert group that exerts maximum spatial pressure on metal centers without introducing competing coordination sites or conformational flexibility.

This guide details the technical utility of L-tert-leucine, moving from its enzymatic production to its transformation into high-performance ligands (Oxazolines, PHOX, and N-protected auxiliaries). It provides validated protocols for the synthesis of the critical intermediate L-tert-leucinol and the subsequent Bis(oxazoline) (BOX) ligand, grounded in the mechanistic principles of asymmetric induction.

Part 1: The Steric Advantage

Why L-tert-Leucine?

The efficacy of a chiral ligand often hinges on its ability to differentiate between competing transition states (e.g., Re-face vs. Si-face attack). L-tert-leucine excels here due to the specific properties of the tert-butyl group:

  • Maximal Steric Bulk: The tert-butyl group has a larger A-value and van der Waals volume than the isopropyl group of Valine, creating a more defined "chiral pocket."

  • Rotational rigidity: Unlike the benzyl group of Phenylalanine, which can rotate to minimize steric clashes (sometimes detrimentally), the tert-butyl group is a rigid "anchor."

  • Chemical Inertness: It lacks protons at the

    
    -position (relative to the side chain attachment), eliminating pathways for metabolic degradation or unwanted side reactions during radical processes.
    
Comparative Metrics: L-Tle vs. Common Alternatives
MetricL-tert-Leucine (t-Bu)L-Valine (i-Pr)L-Phenylalanine (Bn)
Side Chain



Steric Hindrance (Es) High (Bulky/Rigid)ModerateModerate (Flexible)
Degradation Risk Low (No benzylic protons)LowModerate (Benzylic oxidation)
Primary Use Case High-selectivity C-H activation, CyclopropanationGeneral Aldol/Allylation

-stacking interactions
Production Enzymatic (LeuDH)FermentationFermentation

Part 2: Strategic Workflow & Mechanism

The transformation of L-tert-leucine into a catalyst involves a linear synthetic sequence. The critical junction is the reduction to the amino alcohol (L-tert-leucinol ), which serves as the divergent point for BOX, PyBOX, and PHOX ligands.

Diagram 1: The Ligand Synthesis Pipeline

LigandWorkflow cluster_apps Catalytic Applications Tle L-tert-Leucine (Precursor) Leucinol L-tert-Leucinol (Chiral Scaffold) Tle->Leucinol Reduction (LAH or Borane) MPA N-Protected Acid (C-H Activation) Tle->MPA Acylation (Pd-Cat C-H Activation) BOX Bis(oxazoline) (BOX Ligand) Leucinol->BOX Condensation (Malonimidates) PHOX Phosphinooxazoline (PHOX Ligand) Leucinol->PHOX Cyclization + Phosphination Cyclo Cyclopropanation (Cu-Cat) BOX->Cyclo Hydro Hydrogenation (Ir/Rh-Cat) PHOX->Hydro

Caption: Strategic divergence from L-tert-leucine to major ligand classes and their downstream catalytic applications.

Part 3: Detailed Experimental Protocols

Protocol A: Reduction to L-tert-Leucinol

This is the foundational step. While L-tert-leucine is commercially available, it is often expensive. Commercial synthesis often utilizes Leucine Dehydrogenase (LeuDH) to convert trimethylpyruvate to the amino acid [1]. For the chemist, the reduction to the alcohol is the critical bench step.

Safety Warning: Lithium Aluminum Hydride (LAH) is pyrophoric. Reacts violently with water. Perform under inert atmosphere.

Reagents:

  • L-tert-Leucine (10.0 g, 76.2 mmol)

  • Lithium Aluminum Hydride (LAH) (2.4 M in THF, or powder equiv.)

  • Anhydrous THF

  • 15% NaOH (aq)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Slurry Formation: Add L-tert-leucine (10 g) and anhydrous THF (100 mL). Cool to 0°C in an ice bath.

  • Addition: Cautiously add LAH (approx. 2.0 equivalents) via the addition funnel or as a slurry over 30 minutes. Note: The reaction is exothermic; control the rate to maintain gentle reflux if using pellets, or keep cool if using solution.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 12–15 hours. The bulky t-butyl group requires sufficient energy to fully reduce the carboxylate without racemization.

  • Fieser Quench (Critical): Cool to 0°C. Quench carefully with the standard Fieser method:

    • Add

      
       mL water (where 
      
      
      
      = grams of LAH used).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL water.[2]
      
  • Isolation: Stir until a granular white precipitate forms (aluminum salts). Filter through a celite pad. Wash the pad with hot THF.

  • Purification: Dry the filtrate over

    
    , concentrate in vacuo. Recrystallize from hexane/ethyl acetate if necessary.
    
    • Target Yield: >90%[3]

    • Validation:

      
      H NMR should show disappearance of the 
      
      
      
      -proton shift associated with the acid and appearance of the
      
      
      protons.
Protocol B: Synthesis of (S,S)-tert-Butyl-BOX Ligand

The Bis(oxazoline) (BOX) ligand is a "privileged" structure for Copper(II) catalyzed reactions.

Reagents:

  • L-tert-Leucinol (prepared above)

  • Diethyl malonimidate dihydrochloride (Linker)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Coupling: In a dry flask, combine L-tert-leucinol (2.1 equiv) and diethyl malonimidate dihydrochloride (1.0 equiv) in dry DCM.

  • Cyclization: Stir the mixture at room temperature for 3–4 days. The reaction proceeds via the formation of the intermediate amidine, followed by cyclization and elimination of ammonia/ethanol.

  • Workup: Wash with water, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc).

    • Key Feature: The resulting ligand possesses

      
       symmetry.[4][5]
      
    • Mechanistic Note: When complexed with Cu(II), the two tert-butyl groups block diagonal quadrants of the square-planar complex, forcing the substrate to approach from the open quadrants (See Diagram 2).

Part 4: Mechanism of Action & Case Studies

The Quadrant Model

The effectiveness of L-tert-leucine derived ligands is best explained by the quadrant diagram. In a Metal-BOX complex, the bulky t-Bu groups create a "chiral wall."

Diagram 2: Steric Induction Mechanism

QuadrantModel Metal Metal (Cu/Pd) Q1 BLOCKED (t-Bu) Q1->Metal Q2 OPEN (Approach) Q3 BLOCKED (t-Bu) Q3->Metal Q4 OPEN (Approach)

Caption: Top-down view of a C2-symmetric Metal-BOX complex. The t-butyl groups of L-tert-leucine effectively block the 1st and 3rd quadrants, forcing substrate approach through the 2nd and 4th quadrants.

Case Study: C-H Activation (Yu Group)

Recent advancements by the Yu group utilize N-protected L-tert-leucine as a transient directing group/ligand for Pd(II)-catalyzed C-H activation.

  • The Challenge: Selectively functionalizing C-H bonds in aliphatic chains.

  • The Solution: The bulky tert-butyl group on the ligand distorts the coordination geometry, favoring the formation of the specific palladacycle required for C-H cleavage.

  • Outcome: High enantioselectivity in the synthesis of chiral amines and carboxylic acids [2].

References

  • Enzymatic Production of L-tert-Leucine

    • Title: Biocatalytic production of L-tert-leucine.[1][6][7][8]

    • Source:Applied Microbiology and Biotechnology (and related industrial p
    • Context: Describes the use of Leucine Dehydrogenase (LeuDH)
  • C-H Activation Applications

    • Title: Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism.
    • Source:Science / J. Am. Chem. Soc. (Yu Group).
    • Context: Details the use of mono-N-protected amino acid ligands (including tert-leucine)
  • Bis(oxazoline)

    • Title: C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids.
    • Source:J. Am. Chem. Soc. (Evans Group).[5]

    • Context: The foundational paper establishing BOX ligands derived from tert-leucine for Diels-Alder and cyclopropan

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocol: Strategic Incorporation of L-tert-Leucine in Solid-Phase Peptide Synthesis

Abstract The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug development for enhancing proteolytic stability, constraining conformation, and modulating biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug development for enhancing proteolytic stability, constraining conformation, and modulating biological activity. L-tert-Leucine (Tle), a bulky, non-polar amino acid, is particularly valuable due to the significant steric hindrance provided by its tert-butyl side chain, which can shield adjacent peptide bonds from enzymatic degradation.[1][2] However, this same steric bulk presents a formidable challenge during chemical synthesis, often leading to incomplete coupling reactions and low yields. This guide provides a comprehensive protocol for the successful incorporation of L-tert-leucine into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), focusing on overcoming the challenges associated with its steric hindrance. We will detail optimized coupling strategies, reagent selection, and post-synthesis processing.

Introduction: The Strategic Value and Synthetic Challenge of L-tert-Leucine

L-tert-Leucine is an isomer of leucine characterized by a tert-butyl group attached to its alpha-carbon.[3] This unique structure confers significant conformational rigidity and steric bulk. In peptide therapeutics, incorporating Tle can dramatically increase a peptide's half-life in vivo by preventing protease-mediated degradation.

Despite its benefits, the tert-butyl group poses a significant steric challenge during peptide bond formation.[4] Standard coupling conditions, often sufficient for proteinogenic amino acids, frequently fail to drive the reaction to completion when coupling L-tert-leucine or coupling another amino acid to a Tle residue. This necessitates a specialized approach involving more potent reagents and optimized reaction conditions to achieve high-purity peptides.

It is important to clarify the role of different L-tert-leucine derivatives. While the topic specifies L-tert-leucine methyl ester hydrochloride [5][6], this compound is a C-terminally protected derivative primarily used as a starting material for further chemical synthesis (e.g., creating the Fmoc-protected version) or in solution-phase peptide synthesis.[7][8] For the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the required building block is Fmoc-L-tert-leucine , where the alpha-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[9] This guide will focus on the use of Fmoc-L-tert-leucine within the SPPS workflow.

Core Principles: Overcoming Steric Hindrance in SPPS

Successful incorporation of sterically hindered residues like Fmoc-L-tert-leucine hinges on enhancing the reactivity of the coupling reaction to overcome the high activation energy barrier. This is achieved through three primary strategies:

  • Potent Activating Reagents: Standard carbodiimide activators like DCC or DIC are often insufficient.[4] The use of stronger, in-situ activating reagents, such as aminium/uronium or phosphonium salts, is critical. These reagents react with the Fmoc-amino acid's carboxyl group to form highly reactive esters that can overcome the steric barrier.[4]

  • Optimized Reaction Conditions: Steric hindrance slows reaction kinetics.[4] Therefore, extending coupling times or performing a "double coupling" (repeating the coupling step with fresh reagents) is often necessary to ensure the reaction proceeds to completion.[4]

  • Superior Solvation: The solvent must effectively solvate the growing peptide chain attached to the resin to ensure reactive sites are accessible.[4] Poor solvation can lead to peptide aggregation, further impeding the reaction.[10]

Diagram: The Fmoc-SPPS Iterative Cycle

The following diagram illustrates the fundamental workflow of Fmoc-SPPS, which will be detailed in the protocol section.

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Dibenzofulvene Adduct Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Prepare for Coupling Wash2 DMF Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Final Final Peptide-Resin Wash2->Final After Last AA Start Start: Resin with Free Amine Start->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: The core iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Materials, Reagents, and Equipment

Reagents & Consumables
  • Resin: Appropriate solid support for C-terminal acid or amide (e.g., 2-chlorotrityl chloride for acids, Rink Amide for amides).[11]

  • Fmoc-Protected Amino Acids: Including Fmoc-L-tert-leucine (Fmoc-Tle-OH).[9]

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[11]

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.[12]

  • Coupling Reagents: (See Table 1 for comparison)

    • Activator: HATU, HBTU, or HCTU.

    • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[12]

  • Washing Solvents: Methanol (MeOH), Diethyl ether (cold).

  • Cleavage Cocktail: (See Table 2) Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), HPLC-grade water.[13]

Equipment
  • Solid-phase peptide synthesis vessel (manual or automated synthesizer).

  • Mechanical shaker or nitrogen bubbling system for agitation.

  • Filtration apparatus (sintered glass funnel).

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis.[14]

  • Lyophilizer (freeze-dryer).

  • Mass Spectrometer (for identity confirmation).[15]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical decision when incorporating L-tert-leucine.[16] Standard carbodiimide reagents are generally not recommended due to low efficiency and potential for side reactions.[4]

Reagent Class Examples Reactivity Level Suitability for L-tert-Leucine Key Considerations
Carbodiimide DIC / HOBtModerateLowOften results in incomplete coupling. Not recommended for hindered residues.[4][17]
Aminium/Uronium HBTU, HCTUHighGood Forms reactive OBt or O-6-ClBt esters. HCTU is more reactive than HBTU. Widely used and effective.[18]
Aminium/Uronium HATUVery HighExcellent Forms highly reactive OAt esters. HOAt provides anchimeric assistance, making HATU one of the most efficient reagents.[16]
Phosphonium PyBOP, PyAOPHigh / Very HighExcellent PyAOP is analogous to HATU in reactivity. Solutions in DMF have moderate stability compared to uronium salts.
Table 1: Comparison of common coupling reagents for SPPS, with a focus on their effectiveness for sterically hindered amino acids like L-tert-leucine.

Detailed Experimental Protocol: Fmoc-SPPS

This protocol assumes a manual synthesis at a 0.1 mmol scale. Adjust volumes accordingly for different scales.

Step 1: Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Place the appropriate resin (e.g., 2-chlorotrityl chloride resin, ~150 mg for 0.1 mmol scale) in the reaction vessel. Swell the resin in DCM for at least 30 minutes, then wash 3x with DMF.[11]

  • First Amino Acid Loading (for 2-Cl-Trt resin):

    • Dissolve the first Fmoc-amino acid (0.3 mmol, 3 eq) in DCM.

    • Add DIPEA (0.6 mmol, 6 eq).

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • To cap any remaining active sites, add a small amount of methanol and agitate for 30 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).[11]

Step 2: The Iterative Synthesis Cycle

For each amino acid to be added to the chain:

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat with fresh deprotection solution for another 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]

  • Amino Acid Coupling (Standard Residue):

    • In a separate vial, pre-activate the next Fmoc-amino acid (0.4 mmol, 4 eq) with HATU (0.39 mmol, 3.9 eq) and DIPEA (0.8 mmol, 8 eq) in DMF for 1-5 minutes.[4]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 45-60 minutes at room temperature.

    • Wash the resin with DMF (3x).

    • Optional: Perform a Kaiser test to confirm reaction completion (a positive test indicates free amines are still present).

Step 3: Protocol Modification for Coupling of Fmoc-L-tert-Leucine

This is the critical step. When the protocol calls for the addition of Fmoc-Tle-OH, or when coupling an amino acid to an N-terminal Tle residue, use the following enhanced procedure:

  • Reagent Stoichiometry: Use a slight excess of reagents. For a 0.1 mmol synthesis, use Fmoc-L-tert-leucine (0.5 mmol, 5 eq), HATU (0.48 mmol, 4.8 eq), and DIPEA (1.0 mmol, 10 eq).

  • Pre-activation: Dissolve the reagents in DMF and allow pre-activation for 5 minutes.

  • First Coupling: Add the activated solution to the resin and agitate for 2 hours .[4]

  • Wash: Drain the coupling solution and wash the resin with DMF (3x).

  • Second Coupling ("Double Couple"):

    • Prepare a fresh solution of activated Fmoc-L-tert-leucine using the same stoichiometry as the first coupling.

    • Add this solution to the resin and agitate for another 2 hours .[4]

    • This second coupling step is crucial for driving the reaction to completion against the high steric barrier.

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x). Dry the resin under vacuum for the next step.

Diagram: Peptide Bond Formation with HATU

This diagram shows the mechanism by which HATU activates the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine, even with a bulky R-group like tert-butyl.

Caption: Activation of an Fmoc-amino acid with HATU to form a reactive OAt-ester.

Step 4: Final Cleavage and Peptide Precipitation
  • Preparation: After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it completely under vacuum.

  • Cleavage: Place the dry resin in a flask. Add the cleavage cocktail (see Table 2). Use approximately 10 mL of cocktail per gram of resin.[19]

  • Reaction: Stopper the flask and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[20] The resin may change color as the protecting groups are cleaved.[20]

  • Isolation: Filter the resin and collect the filtrate containing the peptide. Wash the resin 2x with fresh TFA.

  • Precipitation: Precipitate the peptide by adding the TFA filtrate dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate should form.[21]

  • Collection: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether, and wash the pellet 2-3 more times with cold ether to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Cocktail Component Typical % (v/v) Function
Trifluoroacetic Acid (TFA) 95%Strong acid; cleaves the peptide from the resin and removes most side-chain protecting groups (e.g., tBu, Boc, Trt).[13][22]
Triisopropylsilane (TIS) 2.5%Scavenger; quenches highly reactive cationic species (e.g., trityl cations) to prevent re-attachment or modification of sensitive residues like Trp and Cys.[13][23]
Water (H₂O) 2.5%Scavenger; helps hydrolyze t-butyl cations and assists in the removal of some protecting groups.[13]
Table 2: Composition and function of a standard TFA cleavage cocktail for Fmoc-SPPS.

Purification and Analysis

  • Purification: The crude peptide must be purified, typically by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[14]

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of water and acetonitrile, both typically containing 0.1% TFA as an ion-pairing agent to improve peak shape.[15][24]

  • Analysis:

    • Purity Check: Analytical RP-HPLC is used to assess the purity of the final product.[15]

    • Identity Confirmation: Mass spectrometry (LC-MS or MALDI-TOF) is used to confirm that the purified peptide has the correct molecular weight.

Troubleshooting Common Issues

Problem Probable Cause Recommended Solution
Incomplete Coupling of Tle (Detected by Kaiser test or impurity in crude product)Insufficient activation energy due to steric hindrance; poor solvation.Ensure use of HATU or a similarly potent activator. Always perform a double coupling with extended reaction times (2+ hours each). Consider switching from DMF to N-Methylpyrrolidone (NMP) for its superior solvating properties.[4]
Low Yield After Cleavage Incomplete final coupling or deprotection; peptide aggregation on resin.Re-evaluate the coupling efficiency of the last few residues. For highly hydrophobic sequences, aggregation can be a major issue.[10][25]
Extra Mass Peaks in MS (e.g., +57 Da, +71 Da)Incomplete side-chain deprotection; modification by scavengers or cleaved protecting groups.Ensure sufficient cleavage time (2-3 hours). Verify the correct scavengers are being used for the specific amino acids in the sequence.[13][20]

References

A consolidated list of authoritative sources used to compile this technical guide.

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Google Cloud.
  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 18, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved February 18, 2026, from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Retrieved February 18, 2026, from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis. (n.d.). Merck Millipore. Retrieved February 18, 2026, from [Link]

  • Coupling Reagents. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved February 18, 2026, from [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec. Retrieved February 18, 2026, from [Link]

  • DCC Coupling With HOBt Activation Mechanism. (2023). YouTube. Retrieved February 18, 2026, from [Link]

  • Fmoc / t-Bu Solid Phase Synthesis. (n.d.). Sunresin. Retrieved February 18, 2026, from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Phenomenex. Retrieved February 18, 2026, from [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved February 18, 2026, from [Link]

  • L-Tert-Leucine CAS 20859-02-3 | Raw Material Suppliers. (2025). Retrieved February 18, 2026, from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Retrieved February 18, 2026, from [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022). Biomatik. Retrieved February 18, 2026, from [Link]

  • Fmoc solid phase peptide synthesis? (2021). ResearchGate. Retrieved February 18, 2026, from [Link]

  • L-tert-Leucine methyl ester hydrochloride. (n.d.). Oakwood Chemical. Retrieved February 18, 2026, from [Link]

  • Synthesis of L-tert-leucine by LeuDH coupling with GDH. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • L-tert-Leucine. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • HPLC of Peptides and Proteins. (n.d.). Retrieved February 18, 2026, from [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent. Retrieved February 18, 2026, from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC. Retrieved February 18, 2026, from [Link]

Sources

Application

Precision Engineering of Peptidomimetics: Application of Methyl 2-amino-3,3-dimethylbutanoate Hydrochloride

Topic: Application of Methyl 2-amino-3,3-dimethylbutanoate hydrochloride in Peptidomimetics Content Type: Detailed Application Notes and Protocols Executive Summary Methyl 2-amino-3,3-dimethylbutanoate hydrochloride (H-T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Methyl 2-amino-3,3-dimethylbutanoate hydrochloride in Peptidomimetics Content Type: Detailed Application Notes and Protocols

Executive Summary

Methyl 2-amino-3,3-dimethylbutanoate hydrochloride (H-Tle-OMe[1]·HCl, CAS: 63038-27-7) is the methyl ester hydrochloride salt of L-tert-leucine.[1][2][3][4] In the landscape of modern drug discovery, this compound serves as a critical "steric anchor." Unlike standard aliphatic amino acids (Valine, Leucine), the tert-butyl side chain of tert-leucine exerts profound steric pressure on the peptide backbone. This constrains conformational freedom (


 angles), forcing the peptide into specific secondary structures (e.g., 

-turns) while simultaneously creating a "metabolic shield" against proteolytic degradation.

This guide details the strategic application of H-Tle-OMe·HCl in solution-phase peptide synthesis (SPPS) and the design of protease inhibitors (HIV, HCV), providing validated protocols for overcoming the inherent reactivity challenges posed by its bulky side chain.

Strategic Utility & Mechanism

The "Steric Shield" Effect

The tert-butyl group is non-proteinogenic and exceptionally bulky. When incorporated into a peptide sequence, it restricts the rotation of the N-


 and 

-C bonds.
  • Conformational Locking: It favors extended backbone conformations or specific turn motifs, reducing the entropic penalty of binding to a target protein.

  • Proteolytic Resistance: The bulk effectively blocks the active sites of non-specific proteases (e.g., trypsin, chymotrypsin) from accessing the peptide bond, significantly extending the in vivo half-life of the drug candidate.

Why the Methyl Ester Hydrochloride Form?

While Fmoc-Tle-OH is standard for solid-phase synthesis, H-Tle-OMe·HCl is the preferred starting material for solution-phase synthesis of C-terminal fragments or specific pharmacophores (e.g., viral protease inhibitors).

  • Solubility: The HCl salt is highly stable and soluble in polar organic solvents (DMF, MeOH), facilitating precise stoichiometry.

  • C-Terminal Protection: The methyl ester prevents C-terminal interference during initial coupling, allowing the amine to react selectively.[5]

  • Versatility: It is a direct precursor to tert-leucinol (via reduction), a motif found in chiral auxiliaries and specific transition-state mimetics.

Application Workflow: Protease Inhibitor Synthesis

The following diagram illustrates the standard workflow for utilizing H-Tle-OMe·HCl to construct a core peptidomimetic scaffold, typical of HIV (e.g., Atazanavir precursors) or HCV protease inhibitors.

Tle_Workflow cluster_0 Steric Challenge Zone Start H-Tle-OMe·HCl (Starting Material) Step1 Neutralization (In situ DIPEA/NMM) Start->Step1 Dissolve in DMF Step2 Coupling Reaction (Activated Carboxylic Acid + HATU) Step1->Step2 Free Amine Generation Inter1 Intermediate Dipeptide (R-CO-Tle-OMe) Step2->Inter1 Amide Bond Formation Step3 Saponification (LiOH / THF / H2O) Inter1->Step3 Ester Hydrolysis Final Free Acid Fragment (R-CO-Tle-OH) Step3->Final Acidification & Isolation

Caption: Workflow for converting H-Tle-OMe·HCl into a functionalized dipeptide fragment.[5] The "Steric Challenge Zone" indicates steps requiring optimized coupling conditions.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling (Solution Phase)

Objective: Couple H-Tle-OMe·HCl with an N-protected amino acid (e.g., Boc-Pro-OH or Cbz-Val-OH). Challenge: The steric bulk of the tert-butyl group makes the amine a poor nucleophile. Standard EDC/HOBt coupling often results in low yields or incomplete reaction. HATU or PyBOP is recommended.

Materials
  • H-Tle-OMe[1]·HCl (1.0 equiv)[6]

  • N-Protected Amino Acid (1.1 equiv)[7]

  • HATU (1.1 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • HOAt (1.1 equiv) [Optional, enhances rate]

  • DIPEA (3.0 equiv) [N,N-Diisopropylethylamine]

  • Solvent: Anhydrous DMF or DCM/DMF (1:1 mixture)

Procedure
  • Activation: In a round-bottom flask under nitrogen, dissolve the N-protected amino acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF. Stir at 0°C for 5 minutes.

  • Base Addition 1: Add DIPEA (1.0 equiv) to the activated acid solution. Stir for another 5–10 minutes. Note: The solution may turn yellow.

  • Preparation of Tle: In a separate vial, dissolve H-Tle-OMe·HCl (1.0 equiv) in minimum DMF. Add DIPEA (2.0 equiv) to neutralize the HCl salt and release the free amine.

  • Coupling: Dropwise add the neutralized Tle solution to the activated acid mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours.

    • Monitoring: Use TLC (EtOAc/Hexane) or LC-MS. The steric bulk may require longer reaction times than standard amino acids.

  • Work-up: Dilute with EtOAc. Wash successively with 1N HCl (remove unreacted amine/DIPEA), Sat. NaHCO

    
     (remove unreacted acid), and Brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
Protocol B: Controlled Saponification (Ester Hydrolysis)

Objective: Hydrolyze the methyl ester to the free acid (R-CO-Tle-OH) without racemization, preparing it for the next coupling step.

Procedure
  • Dissolution: Dissolve the dipeptide methyl ester (from Protocol A) in THF/Water (3:1 ratio). Cool to 0°C.

  • Reagent: Add LiOH·H

    
    O (2.0 equiv).
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (disappearance of the less polar ester spot).

    • Critical Note: Do not heat. Although Tle is resistant to racemization, prolonged exposure to base at high heat can degrade sensitive N-protecting groups or cause epimerization at the adjacent center.

  • Work-up: Acidify carefully with 1N HCl to pH ~2-3. Extract with EtOAc. The product (carboxylic acid) will be in the organic layer.

Quantitative Data & Properties

Table 1: Physicochemical Properties
ParameterValueRelevance
Molecular Weight 181.66 g/mol Calculation of stoichiometry.
Melting Point 183–186 °CPurity indicator (sharp range indicates high purity).
Solubility High: Methanol, DMF, WaterLow: Ether, HexaneUse DMF for coupling; Ether for precipitation/washing.
Specific Rotation

(c=1, MeOH)
Essential for confirming optical purity (L-isomer).
Table 2: Coupling Reagent Efficiency for Tle-OMe

Comparative yield based on coupling Z-Phe-OH with H-Tle-OMe·HCl (24h, RT).

Coupling ReagentYield (%)Notes
EDC / HOBt 65–75%Slow kinetics; incomplete conversion often observed.
DCC / DMAP 60–70%Difficult removal of DCU urea byproduct.
HATU / DIPEA 92–98% Recommended. Overcomes steric hindrance effectively.
PyBOP / DIPEA 85–90%Good alternative if HATU is unavailable.

Troubleshooting & Critical Parameters

Incomplete Coupling
  • Symptom: Presence of unreacted amine (Tle-OMe) after 16 hours.

  • Cause: The tert-butyl shield prevents the activated acid from approaching the amine.

  • Solution:

    • Switch to HATU or COMU (more reactive uronium salts).

    • Use Microwave Irradiation (50°C for 20 mins) if the substrate allows.

    • Perform a "Double Coupling" (filter/isolate and re-subject to fresh reagents).

Solubility Issues
  • Symptom: H-Tle-OMe·HCl does not dissolve fully in DCM.

  • Solution: The HCl salt is polar. Use a solvent mixture of DCM/DMF (4:1) or pure DMF. Ensure the salt is fully neutralized with DIPEA before adding to the reaction.

Racemization
  • Risk: Low for Tle itself (no

    
    -proton abstraction risk due to quaternary 
    
    
    
    -carbon), but the partner amino acid (the activated acid) is at risk during slow couplings.
  • Mitigation: Use HOAt as an additive with EDC/HATU. Keep the base (DIPEA) equivalents strictly controlled (do not exceed pH 8-9 equivalent in the reaction micro-environment).

References

  • BenchChem. (2025).[5] Application Notes and Protocols: H-D-His(τ-Trt)-OMe · HCl in Manual Peptide Synthesis.[5] (General coupling protocols for steric esters).

  • National Institutes of Health (NIH). (2023). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors. (Example of Tle incorporation in protease inhibitors).

  • ChemicalBook. (2025).[8] Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride Properties and Suppliers.

  • Organic Syntheses. (2018). Synthesis of Peptides using EDC/Oxyma. (Standard coupling protocols adaptable for Tle).

  • Sigma-Aldrich. (2024). Overcoming Aggregation and Steric Hindrance in Peptide Synthesis.

Sources

Method

Application Note: Precision Asymmetric Synthesis Using tert-Leucine Methyl Ester

Abstract The steric bulk of tert-butyl groups offers a unique "steric fortress" in organic synthesis, providing superior facial selectivity compared to isopropyl (Valine) or benzyl (Phenylalanine) analogues. This guide d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The steric bulk of tert-butyl groups offers a unique "steric fortress" in organic synthesis, providing superior facial selectivity compared to isopropyl (Valine) or benzyl (Phenylalanine) analogues. This guide details the utilization of L-tert-Leucine Methyl Ester Hydrochloride (L-Tle-OMe[1]·HCl) as a critical chiral building block and auxiliary. We focus on its application in the synthesis of high-value peptidomimetic drugs, specifically HIV protease inhibitors (Atazanavir) and HCV/COVID-19 protease inhibitors (Boceprevir/Nirmatrelvir), where the tert-butyl moiety is essential for locking active site conformations and preventing metabolic degradation.[1]

Introduction: The "Steric Fortress" Advantage

In asymmetric synthesis, the challenge is often distinguishing between Re and Si faces of a planar intermediate. L-tert-Leucine (2-amino-3,3-dimethylbutanoic acid) provides one of the highest steric demands of any proteinogenic or non-proteinogenic amino acid.[1]

When converted to its methyl ester, L-tert-Leucine Methyl Ester , it serves two distinct roles:[1]

  • Chiral Pool Building Block: It is directly incorporated into the drug scaffold (e.g., Atazanavir, Nirmatrelvir) to fill the hydrophobic S3 pocket of viral proteases.

  • Chiral Auxiliary: In the form of Schiff bases, it directs the stereochemical outcome of alkylations and aldol reactions before being cleaved.

Comparative Steric Parameters
Amino AcidSide ChainTaft Steric Parameter (

)
Conformational Mobility
L-Alanine-CH30.00High
L-Valine-CH(CH3)2-0.47Moderate
L-Phenylalanine-CH2Ph-0.38High (Rotational)
L-tert-Leucine -C(CH3)3 -1.54 Locked (Rigid)

Note: The highly negative


 value indicates massive steric bulk, effectively blocking one face of the molecule.

Mechanism of Action: Stereocontrol via Conformation Locking

The efficacy of tert-leucine methyl ester arises from the "Gear Effect." The tert-butyl group is too bulky to rotate freely in crowded transition states.[1] It locks the molecule into a specific rotamer, forcing incoming nucleophiles or electrophiles to approach from the path of least resistance (anti-periplanar to the bulky group).

Diagram 1: Steric Control Pathway

StericControl cluster_mechanism Mechanism of Stereoselection Start L-tert-Leucine (Chiral Pool) Activation Methyl Ester Formation Start->Activation SOCl2, MeOH Auxiliary Chiral Reagent (Tle-OMe) Activation->Auxiliary HCl Salt TS Transition State (Steric Locking) Auxiliary->TS Substrate Binding Product Single Enantiomer Drug Intermediate TS->Product Face-Selective Attack

Caption: The workflow from raw chiral pool material to the sterically locked transition state that ensures high enantiomeric excess (ee).

Experimental Protocols

Protocol A: Synthesis of L-tert-Leucine Methyl Ester Hydrochloride

Purpose: To activate the carboxylic acid for subsequent coupling while protecting it from side reactions.[1] The methyl ester improves solubility in organic solvents (DCM, THF) compared to the zwitterionic free acid.

Reagents:

  • L-tert-Leucine (CAS: 20859-02-3)[1][2]

  • Thionyl Chloride (

    
    )[3]
    
  • Methanol (Anhydrous)

Step-by-Step Methodology:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ).
    
  • Solvation: Suspend L-tert-Leucine (10.0 g, 76.2 mmol) in anhydrous Methanol (100 mL). Cool the suspension to 0°C using an ice bath.

  • Activation: Add Thionyl Chloride (11.0 mL, 152 mmol, 2.0 eq) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO2, HCl).

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 16 hours. The solution should become clear.

  • Workup: Concentrate the solution under reduced pressure (Rotavap) to remove MeOH and excess

    
    .
    
  • Purification: Triturate the resulting residue with diethyl ether (50 mL) to induce crystallization. Filter the white solid.

  • Drying: Dry in vacuo at 40°C.

Expected Results:

  • Yield: >98% (Quantitative)

  • Appearance: White hygroscopic solid.

  • Identity: Confirm via

    
     NMR (DMSO-
    
    
    
    ):
    
    
    1.00 (s, 9H, t-Bu), 3.75 (s, 3H, OMe).
Protocol B: Application in Atazanavir Synthesis (Hydrazine Coupling)

Purpose: To synthesize the N-methoxycarbonyl-L-tert-leucine intermediate and couple it to the hydrazine core.[1] This step defines the stereochemistry at the P3 position of the HIV protease inhibitor.

Reagents:

  • L-tert-Leucine Methyl Ester HCl (from Protocol A)[1][3]

  • Methyl Chloroformate

  • Diisopropylethylamine (DIPEA)

  • Hydrazine Core Intermediate (e.g., Boc-protected hydrazine)[1]

  • Coupling Agents: EDC·HCl / HOBt or HATU[1]

Workflow:

Step 1: Carbamate Formation (Capping)
  • Dissolve L-Tle-OMe[1]·HCl (10 mmol) in DCM (50 mL) at 0°C.

  • Add DIPEA (22 mmol) followed by Methyl Chloroformate (11 mmol) dropwise.

  • Stir at RT for 3 hours. Wash with 1N HCl and Brine.

  • Hydrolyze the methyl ester using LiOH (THF/H2O) to yield N-methoxycarbonyl-L-tert-leucine (Moc-L-Tle-OH) . Note: This acid is the active coupling partner.

Step 2: Asymmetric Coupling
  • Activation: Dissolve Moc-L-Tle-OH (1.0 eq) in DMF/DCM (1:1). Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 30 mins.

  • Coupling: Add the Hydrazine Core Intermediate (1.0 eq) and DIPEA (2.5 eq).

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Isolation: Dilute with EtOAc, wash with 5% Citric Acid (removes unreacted amine), 5%

    
    , and Brine.
    

Critical Quality Attributes (CQAs):

  • Diastereomeric Ratio (dr): >99:1 (Controlled by the tert-butyl group).

  • Impurity Profile: Monitor for racemization (<0.5%) using Chiral HPLC (Chiralpak AD-H column).

Case Study: Structural Logic in Drug Design

The use of tert-leucine in Atazanavir and Boceprevir is not accidental. The tert-butyl group fills the S3 subsite of the protease enzyme.

Diagram 2: Atazanavir Synthesis Pathway

Atazanavir cluster_synthesis Atazanavir P3 Fragment Assembly Tle L-tert-Leucine Methyl Ester MocTle Moc-L-tert-Leucine (Capped Acid) Tle->MocTle 1. MeOCOCl 2. LiOH Hydrolysis Coupling EDC/HOBt Coupling (Stereoselective Step) MocTle->Coupling Activated Acid Hydrazine Hydrazine Core (Chiral Amine) Hydrazine->Coupling Nucleophile Atazanavir Atazanavir (HIV Protease Inhibitor) Coupling->Atazanavir Deprotection & Final Assembly

Caption: Incorporation of the tert-leucine moiety into the Atazanavir scaffold. The P3 fragment is critical for potency.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling Steric hindrance of tert-butyl group slows nucleophilic attack.[1]Switch to stronger coupling agents (HATU or COMU) instead of EDC. Increase reaction time.
Racemization Over-activation of the acid (Azlactone formation).Maintain low temperature (0°C) during activation. Use HOBt or HOAt as additives to suppress racemization.
Hygroscopicity HCl salt absorbs atmospheric moisture.Store L-Tle-OMe·HCl in a desiccator. Dry solvent (MeOH) is critical during synthesis.
Poor Solubility Peptide chain aggregation.Use chaotropic salts (LiCl) or switch solvent to DMF/NMP for longer peptide chains.

References

  • Synthesis of L-tert-Leucine Methyl Ester

    • ChemicalBook Protocols. L-tert-Leucine methyl ester hydrochloride synthesis.[1][2][3]

  • Atazanavir Synthesis & Chemistry

    • Fan, X., et al. (2008). "An efficient and practical synthesis of the HIV protease inhibitor Atazanavir."[4] Organic Process Research & Development.

    • (Validated via ChemicalBook snippet).

  • Boceprevir/Nirmatrelvir Applications

    • Vertex AI Search Results. "Total synthesis of antiviral drug, nirmatrelvir (PF-07321332)."[1]

  • Asymmetric Synthesis using tert-Leucine

    • Hashimoto, S., et al. (1976). "An asymmetric synthesis of beta-substituted aldehydes via 1,4-addition."[1][5][6] Journal of the American Chemical Society.[6]

  • Schiff Base Ligands

    • Korkmaz, N., et al. "Tridentate ligands derived from L-tert-Leucine for the Cu(II) mediated asymmetric Henry reaction."[1][7]

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of L-tert-leucine Methyl Ester Hydrochloride in Modern Drug Discovery

Abstract L-tert-leucine methyl ester hydrochloride is a non-proteinogenic amino acid derivative that has emerged as a cornerstone in contemporary medicinal chemistry and drug discovery. Its defining feature—a sterically...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

L-tert-leucine methyl ester hydrochloride is a non-proteinogenic amino acid derivative that has emerged as a cornerstone in contemporary medicinal chemistry and drug discovery. Its defining feature—a sterically demanding tert-butyl side chain—provides unique conformational constraints that are highly sought after in the design of peptidomimetic drugs. This guide provides an in-depth exploration of the role of L-tert-leucine methyl ester hydrochloride, moving from fundamental principles to practical applications. We will dissect its influence on molecular architecture, its critical function in the synthesis of potent antiviral agents against Hepatitis C and SARS-CoV-2, and provide detailed, field-tested protocols for its preparation and use in peptide synthesis.

The Significance of Steric Bulk: A Guiding Principle in Peptidomimetic Design

In the intricate dance of drug-receptor interactions, molecular shape is paramount. L-tert-leucine and its derivatives are prized not merely as amino acid building blocks, but as powerful tools for enforcing specific molecular geometries.[1][2] The tert-butyl group, with its tetrahedral carbon atom bonded to three methyl groups, is one of the most sterically demanding moieties used in drug design.

Expert Insight: The strategic placement of a tert-butyl group from an L-tert-leucine residue within a peptide or peptidomimetic backbone serves several critical functions:

  • Conformational Rigidity: It restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This pre-organization reduces the entropic penalty upon binding to a target protein, often leading to a significant increase in binding affinity.

  • Metabolic Stability: The bulky side chain can act as a "steric shield," protecting adjacent peptide bonds from cleavage by metabolic enzymes like proteases, thereby enhancing the drug's in vivo half-life.

  • Hydrophobic Interactions: The non-polar side chain can engage in favorable hydrophobic or van der Waals interactions within the binding pockets of target enzymes, contributing to the overall binding energy.[3]

This principle is foundational to its use in a class of drugs known as protease inhibitors, where mimicking the transition state of a substrate requires precise and rigid three-dimensional positioning of chemical groups.

cluster_0 Flexible Peptide Chain cluster_1 Constrained Peptide Chain cluster_2 Enzyme Binding Pocket a1 Residue n-1 a2 Glycine (Flexible) a1->a2 a3 Residue n+1 a2->a3 b2 L-tert-Leucine (Rigid) p2 Binding Site 2 a2->p2   Sub-optimal Binding (High Conformational Freedom) b1 Residue n-1 b1->b2 b3 Residue n+1 b2->b3 b2->p2  Optimal Binding (Reduced Entropic Penalty) p1 Binding Site 1 p3 Binding Site 3

Figure 1: Influence of a bulky side chain on peptide conformation and binding.

Pivotal Applications in Antiviral Drug Synthesis

The utility of L-tert-leucine methyl ester hydrochloride is most profoundly demonstrated in its incorporation into several landmark antiviral drugs. It serves as a key chiral intermediate, providing a pre-defined stereocenter and the crucial bulky side chain.[]

Case Study 1: Hepatitis C Virus (HCV) Protease Inhibitors

Boceprevir and Telaprevir were among the first-generation direct-acting antiviral agents that revolutionized the treatment of chronic Hepatitis C.[5] In both of these peptidomimetic inhibitors, an L-tert-leucine residue serves as the P3 moiety.[3]

Mechanism Insight: The HCV NS3/4A protease has a relatively shallow and somewhat greasy S3 binding pocket. The tert-butyl group of the L-tert-leucine residue fits snugly into this pocket, establishing critical hydrophobic contacts that anchor the inhibitor to the enzyme's active site. This precise interaction is a major contributor to the high potency of these drugs.[3]

Case Study 2: SARS-CoV-2 Main Protease (Mpro) Inhibitors

More recently, L-tert-leucine was identified as a critical component in the structure of Nirmatrelvir (the active component of Paxlovid), an oral antiviral for the treatment of COVID-19.[6][7] Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).

Synthetic Strategy: The synthesis of Nirmatrelvir involves the coupling of a protected L-tert-leucine unit with a complex bicyclic proline analogue.[6][8] This step creates a key dipeptide intermediate that forms the core of the final drug molecule. The L-tert-leucine side chain occupies the S2 pocket of the Mpro enzyme, highlighting its versatility in targeting different protease subsites across various viral families.

A N-TFA-L-tert-leucine C Peptide Coupling A->C B Bicyclic Proline Amine HCl Salt B->C D Dipeptide Intermediate (Core of Nirmatrelvir) C->D E Further Synthetic Steps D->E F Nirmatrelvir E->F

Figure 2: Simplified workflow for the incorporation of L-tert-leucine in Nirmatrelvir synthesis.

Experimental Protocols

The following protocols are designed to be self-validating, providing researchers with reliable methods for the preparation and application of L-tert-leucine methyl ester hydrochloride.

Protocol 3.1: Synthesis of L-tert-leucine methyl ester hydrochloride

This protocol describes the esterification of L-tert-leucine using thionyl chloride in methanol, a common and efficient laboratory-scale method.[9][10]

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

ReagentM.W. ( g/mol )AmountMoles (mmol)
L-tert-leucine131.175.0 g38.1
Methanol (anhydrous)32.04100 mL-
Thionyl Chloride (SOCl₂)118.978.4 mL114.3
Diethyl Ether (anhydrous)74.12~100 mL-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-tert-leucine (5.0 g).

  • Solvent Addition: Add anhydrous methanol (100 mL) to the flask and stir to suspend the amino acid.

  • Reagent Addition: Cool the flask to 0 °C in an ice-water bath. Slowly add thionyl chloride (8.4 mL) dropwise to the stirred suspension over 15-20 minutes. Causality: The slow, cooled addition is crucial to control the exothermic reaction between thionyl chloride and methanol, which forms the esterifying agent (methyl chlorosulfite) and HCl gas in situ.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 8-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

  • Purification: To the resulting residue, add anhydrous diethyl ether (~50 mL) and stir or sonicate. This will cause the hydrochloride salt product to precipitate as a white solid. Causality: The product is an ionic salt and is insoluble in the non-polar diethyl ether, while non-polar impurities remain in solution.

  • Isolation: Collect the white solid by vacuum filtration. Wash the solid with two additional portions of diethyl ether (~25 mL each) to remove any residual impurities.

  • Drying: Dry the product under vacuum to yield L-tert-leucine methyl ester hydrochloride as a white to off-white crystalline solid.[11] The expected yield is typically >95%.

A Suspend L-tert-leucine in anhydrous Methanol B Cool to 0°C A->B C Slowly add Thionyl Chloride B->C D Heat to Reflux (8-16h) C->D E Evaporate Solvent (Rotary Evaporator) D->E F Triturate with Diethyl Ether E->F G Filter and Wash Solid F->G H Dry under Vacuum G->H I Final Product: H-Tle-OMe·HCl H->I

Figure 3: Experimental workflow for the synthesis of L-tert-leucine methyl ester hydrochloride.

Protocol 3.2: HATU-Mediated Peptide Coupling

This protocol provides a general method for coupling L-tert-leucine methyl ester hydrochloride with an N-terminally protected amino acid (e.g., N-Boc-L-alanine) to form a dipeptide.

ReagentM.W. ( g/mol )AmountMoles (mmol)
N-Boc-L-alanine189.21189 mg1.0
L-tert-leucine methyl ester HCl181.66182 mg1.0
HATU380.23418 mg1.1
DIPEA (or NMM)129.24350 µL2.0
Anhydrous DMF or DCM-10 mL-

Procedure:

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-alanine (189 mg) and HATU (418 mg) in anhydrous DMF (5 mL). Stir for 5-10 minutes. Causality: This pre-activation step allows HATU to react with the carboxylic acid, forming a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.

  • Base Addition: Add DIPEA (350 µL) to the solution. The color may change to yellow.

  • Amine Addition: In a separate vial, suspend L-tert-leucine methyl ester hydrochloride (182 mg) in anhydrous DMF (5 mL). Add this suspension to the reaction flask. Causality: The hydrochloride salt must be neutralized by a base (DIPEA) to liberate the free amine, which is the active nucleophile for the coupling reaction. Two equivalents of base are used: one to neutralize the HCl salt and one for the coupling reaction itself.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with 5% citric acid solution (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure dipeptide, N-Boc-Ala-Tle-OMe.

Concluding Remarks

L-tert-leucine methyl ester hydrochloride is far more than a simple catalogue chemical; it is a strategic asset in the rational design of modern therapeutics. Its unique steric properties provide a reliable method for controlling molecular conformation, enhancing metabolic stability, and optimizing drug-target interactions. The successful application of this building block in potent antiviral agents against HCV and SARS-CoV-2 validates its importance and ensures its continued relevance in future drug discovery campaigns targeting proteases and other enzyme classes where precise conformational control is a prerequisite for success.

References

  • Vavilala, V., et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). National Institutes of Health. Available from: [Link]

  • ResearchGate. The importance of amino acids with bulky side chains and our synthetic strategy. ResearchGate. Available from: [Link]

  • Korkmaz, N., et al. (2011). Tridentate ligands derived from L-tert-Leucine for the Cu(II) mediated asymmetric Henry reaction. TÜBİTAK Academic Journals. Available from: [Link]

  • Katritzky, A. R., et al. (2004). Recent developments in solid-phase peptide synthesis. Journal of Peptide Research, 64(4), 129-141. (Note: While the direct link is to a different article on antiviral synthesis, it mentions the HOBt/DCC coupling method which is a standard referenced procedure.) Available from: [Link]

  • Wang, B., et al. (2019). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. National Institutes of Health. Available from: [Link]

  • Oakwood Chemical. L-tert-Leucine methyl ester hydrochloride. Oakwood Chemical. Available from: [Link]

  • Liu, H., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. National Institutes of Health. Available from: [Link]

  • Vankayala, R., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Available from: [Link]

  • Chen, K., & Diao, T. (2019). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science. Available from: [Link]

  • Carradori, S., & Di Pietro, O. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI. Available from: [Link]

  • Vankayala, R., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. Available from: [Link]

  • Google Patents. CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine. Google Patents.
  • Google Patents. CN103435532A - Synthetic method of boceprevir intermediate. Google Patents.
  • Vavilala, V., et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Publications of the IAS Fellows. Available from: [Link]

  • Aghemo, A., & Colombo, M. (2012). Boceprevir and telaprevir for the treatment of chronic hepatitis C: safety management in clinical practice. NATAP. Available from: [Link]

Sources

Method

How to incorporate sterically hindered amino acids into peptide chains.

Overcoming Steric Barriers in Peptide Synthesis: Protocols for N-Methylated and -Disubstituted Amino Acids Abstract & Introduction The incorporation of sterically hindered amino acids—specifically -methylated residues (e...

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Steric Barriers in Peptide Synthesis: Protocols for N-Methylated and -Disubstituted Amino Acids

Abstract & Introduction

The incorporation of sterically hindered amino acids—specifically


-methylated residues (e.g., 

-Me-Ala) and

-disubstituted residues (e.g., Aib, Deg)—is a critical bottleneck in the development of peptidomimetics. While these modifications confer proteolytic stability and improve oral bioavailability, they impose severe steric clashes that retard acylation kinetics, leading to deletion sequences and low crude purity.

This guide moves beyond standard carbodiimide chemistry (DIC/HOBt), providing validated protocols using third-generation coupling reagents (COMU, PyAOP) and in situ acid fluoride generation. We distinguish between nucleophilic hindrance (


-alkyl) and electrophilic hindrance  (

-methyl), offering tailored solutions for each.

The Steric Challenge: Mechanism & Strategy

Steric hindrance in Solid-Phase Peptide Synthesis (SPPS) manifests in two distinct forms. Understanding this distinction is prerequisite to selecting the correct reagent.

The Two Fronts of Steric Hindrance
  • Nucleophilic Hindrance (

    
    -Alkylated AA):  The bulky methyl group on the amine reduces nucleophilicity and creates a physical barrier to the incoming activated ester.
    
    • Risk:[1] Slow kinetics allow the activated ester to decompose or capping reagents to react.

    • Solution: High-activity phosphonium salts (PyAOP) to drive reaction before side-reactions occur.

  • Electrophilic Hindrance (

    
    -Disubstituted AA):  The gem-dimethyl effect (e.g., in Aib) restricts the conformational space of the activated carboxylate, making it difficult for the amine to approach the carbonyl carbon.
    
    • Risk:[1] Incomplete coupling even with prolonged times.

    • Solution: Smaller leaving groups (Acid Fluorides/TFFH) or high-temperature microwave energy.

Strategic Reagent Selection Matrix

The following decision tree illustrates the logic for reagent selection based on the specific type of hindrance encountered.

ReagentSelection cluster_legend Key Logic Start Identify Hindered Residue Type Type of Hindrance? Start->Type NMethyl N-Methylated Amine (Nucleophilic Hindrance) Type->NMethyl N-Me-Ala, N-Me-Phe Alpha α,α-Disubstituted (Aib) (Electrophilic Hindrance) Type->Alpha Aib, Deg, Iva PyAOP Protocol A: PyAOP/HOAt (Avoids Guanidinylation) NMethyl->PyAOP Primary Choice COMU Protocol B: COMU/Oxyma (Microwave Preferred) Alpha->COMU Single Aib TFFH Protocol C: TFFH (Acid Fluoride) (For Aib-Aib junctions) Alpha->TFFH Aib-Aib Sequence Note1 PyAOP prevents capping of secondary amines by uronium salts.

Figure 1: Decision matrix for selecting coupling reagents based on steric environment.

Reagent Comparison Table

Reagent ClassReagentActive SpeciesKey ApplicationProsCons
Uronium HATU OAt EsterGeneral HindranceHigh reactivity; standard benchmark.[2]Explosive risk; expensive; can guanidinylate secondary amines.
Uronium COMU Oxyma EsterMicrowave SPPSSafer than HATU; superior solubility; excellent racemization suppression.[1]Hydrolytically unstable (prepare fresh).
Phosphonium PyAOP OAt Ester

-Methyls
Does not react with secondary amines to form guanidinium by-products.Expensive; generates carcinogenic HMPA by-product (handle in hood).
Acid Fluoride TFFH Acid FluorideAib-Aib Smallest leaving group (F-); penetrates extreme steric bulk.Highly moisture sensitive; requires inert atmosphere.

Experimental Protocols

Protocol A: Coupling to -Methylated Amines (PyAOP Method)

Target: Coupling an Fmoc-AA-OH onto a resin-bound


-methyl amino acid (e.g., ...

-Me-Ala-Resin). Rationale: Uronium salts (HATU/HBTU) can react with the slow-reacting secondary amine of the resin to form a permanent guanidinium cap, terminating the chain. Phosphonium salts (PyAOP) avoid this side reaction.

Materials:

  • Fmoc-AA-OH (5.0 eq)

  • PyAOP (5.0 eq)

  • HOAt (5.0 eq) - Critical additive for rate enhancement

  • DIPEA (10.0 eq)

  • Solvent: NMP (N-methylpyrrolidone) - Better swelling for hindered sequences than DMF[3]

Step-by-Step:

  • Resin Preparation: Swell resin in NMP for 20 min. Drain.

  • Activation: In a dry vial, dissolve Fmoc-AA-OH, PyAOP, and HOAt in NMP.

  • Base Addition: Add DIPEA to the vial. Shake briefly (30 sec) to pre-activate.

  • Coupling: Immediately add the solution to the resin.

    • Note: Do not delay; reactive esters hydrolyze quickly.

  • Reaction: Shake at Room Temperature for 2 hours or 50°C for 45 mins (if microwave available).

  • Double Couple: Drain and repeat steps 2-5 with fresh reagents. This is mandatory for

    
    -methyls.
    
  • Monitoring: Perform the Chloranil Test (see Section 5). The Kaiser test is invalid here.

Protocol B: Coupling -Disubstituted AAs (Microwave COMU Method)

Target: Coupling Fmoc-Aib-OH or similar bulky residue. Rationale: COMU with Oxyma Pure offers safety advantages over HATU and comparable reactivity.[2][4] Microwave energy provides the thermodynamic push to overcome the gem-dimethyl barrier.

Materials:

  • Fmoc-Aib-OH (4.0 eq)

  • COMU (4.0 eq)

  • Oxyma Pure (4.0 eq)

  • DIPEA (8.0 eq)[3]

  • Solvent: DMF[2][3][5][6][7][8]

Step-by-Step:

  • Activation: Dissolve Fmoc-Aib-OH, COMU, and Oxyma in DMF.

  • Base: Add DIPEA.

  • Microwave Coupling: Add to resin.[5][7] Irradiate at 75°C for 10 minutes (30W power limit).

    • Caution: If coupling Cysteine or Histidine next, lower temp to 50°C to prevent racemization.[9]

  • Wash: DMF (3x), DCM (3x).

Protocol C: The "Nuclear Option" for Aib-Aib (TFFH)

Target: Coupling Fmoc-Aib-OH onto an Aib-Resin. Rationale: The Aib-Aib linkage is one of the hardest in peptide chemistry. Active esters (OBt/OAt/Oxyma) are too bulky to reach the amine. Acid fluorides (generated by TFFH) are small and highly reactive.

Materials:

  • Fmoc-Aib-OH (5.0 eq)

  • TFFH (5.0 eq)

  • DIPEA (10.0 eq)

  • Solvent: Dry DCM or DCE (Dichloroethane) - Acid fluorides are stable in DCM; moisture must be excluded.

Step-by-Step:

  • Activation: Dissolve Fmoc-Aib-OH and TFFH in dry DCM under Nitrogen/Argon.

  • Base: Add DIPEA. Stir for 2-3 minutes to generate the acid fluoride in situ.

  • Coupling: Add mixture to the resin.

  • Reaction: Shake for 2 hours at Room Temperature . Heating is generally not required for acid fluorides and can cause degradation in DCM.

  • Double Couple: Mandatory.

Monitoring & Quality Control

Standard colorimetric tests often fail with hindered amines.

The Chloranil Test (For Secondary Amines)

The Kaiser (Ninhydrin) test relies on primary amines and will not detect unreacted


-methyl groups (false negative).
  • Reagents: 2% Acetaldehyde in DMF (Sol A), 2% Chloranil in DMF (Sol B).

  • Procedure: Add 2 drops A + 2 drops B to a few resin beads.

  • Result:

    • Blue/Green beads: Positive (Uncoupled secondary amine present -> Recouple ).

    • Amber/Colorless: Negative (Coupling complete).

Micro-Cleavage (The Ultimate Truth)

For Aib-Aib couplings, colorimetric tests are unreliable due to steric shielding.

  • Take ~2-5 mg of resin.

  • Add 100 µL TFA/H2O/TIPS (95:2.5:2.5). Shake 30 mins.

  • Evaporate TFA under nitrogen stream.

  • Redissolve in MeCN/H2O.

  • Run LC-MS. Look for the mass of the coupled product vs. the deletion sequence (Mass - Residue).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Mass Spec shows +17/22 Da peaks Guanidinylation of N-terminusSwitch from HATU/HBTU to PyAOP or COMU .
Incomplete coupling (Aib-Aib) Steric bulk of active esterSwitch to Protocol C (TFFH) .
Racemization of Cys/His Microwave temp too highLimit MW temperature to 50°C ; Use Oxyma (suppresses racemization better than HOBt).
Precipitation in reaction vessel Poor solubility of hindered AAUse NMP or a "Magic Mixture" (DCM/DMF/NMP 1:1:1).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • The definitive review on COMU, H
  • Carpino, L. A., et al. (1993). The 7-azabenzotriazole active esters... (HATU).[2][3][5][6][8][10] Journal of the American Chemical Society, 115(10), 4397–4398. Link

    • Foundational paper on the "Aza" effect (HOAt/H
  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. Link

    • Establishes phosphonium salts as alternatives to avoid guanidinyl
  • Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides. Journal of Organic Chemistry, 60(2), 405-410. Link

    • Validates the TFFH/Acid Fluoride method for Aib-Aib sequences.
  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9394–9403. Link

    • Primary source for COMU protocols and safety profiles.

Sources

Application

Methyl 2-amino-3,3-dimethylbutanoate hydrochloride as a building block for peptidase inhibitors.

Application Note: Methyl 2-amino-3,3-dimethylbutanoate HCl in Peptidase Inhibitor Design Part 1: Introduction & Strategic Value Methyl 2-amino-3,3-dimethylbutanoate hydrochloride (also known as L-tert-Leucine methyl este...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-amino-3,3-dimethylbutanoate HCl in Peptidase Inhibitor Design

Part 1: Introduction & Strategic Value

Methyl 2-amino-3,3-dimethylbutanoate hydrochloride (also known as L-tert-Leucine methyl ester HCl or H-Tle-OMe·HCl ) is a specialized non-proteinogenic amino acid building block. Its structural hallmark is the bulky tert-butyl side chain, which imparts unique steric and electronic properties essential for modern drug design, particularly in the field of peptidase inhibitors (e.g., HIV Protease, HCV NS3/4A Protease, and Proteasome inhibitors).

Why "tert-Leucine"? The Steric Advantage

In medicinal chemistry, the tert-butyl group acts as a "conformational anchor." Unlike Leucine or Valine, the tert-butyl group has no


-hydrogens and restricts the rotation of the side chain, locking the molecule into a specific bioactive conformation.
  • Metabolic Stability: The steric bulk shields the adjacent peptide bond from enzymatic hydrolysis by non-target proteases.

  • Selectivity: The bulky group fills large hydrophobic pockets (S1/S1' subsites) in viral proteases (e.g., HIV-1 protease), where smaller natural amino acids would bind too loosely.

  • Potency: It minimizes the entropic penalty upon binding. Because the side chain is already rigid, the drug loses less entropy when binding to the enzyme, resulting in higher affinity (

    
     in the low nanomolar/picomolar range).
    

Part 2: Chemical Profile & Properties

PropertySpecification
IUPAC Name Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride
Common Name L-tert-Leucine methyl ester hydrochloride
CAS Number 63038-27-7 (L-isomer)
Molecular Formula

Molecular Weight 181.66 g/mol
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (until neutralized)
Chiral Purity Typically

ee (Critical for drug efficacy)
Hygroscopicity Moderate; store under inert atmosphere at -20°C

Part 3: Experimental Protocols

Protocol A: Handling the Steric Barrier – Coupling Strategies

Challenge: The tert-butyl group adjacent to the amine creates significant steric hindrance. Standard coupling reagents (e.g., EDC/NHS) often result in slow kinetics or incomplete conversion when coupling to the N-terminus of this molecule. Solution: Use high-efficiency coupling reagents like HATU or COMU with extended reaction times.

Step-by-Step Coupling Protocol (Amine Component): Objective: Couple H-Tle-OMe to a Carboxylic Acid (R-COOH).

  • Preparation:

    • Dissolve R-COOH (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Add HATU (1.1 equiv) and HOAt (1.1 equiv). Note: HOAt is preferred over HOBt for hindered amines.

    • Add DIPEA (Diisopropylethylamine, 2.5 equiv) to activate the acid. Stir for 5–10 minutes at

      
      .
      
  • Addition of H-Tle-OMe·HCl:

    • Add H-Tle-OMe·HCl (1.1 equiv) directly to the activated ester solution.

    • Add an additional 1.0 equiv of DIPEA to neutralize the HCl salt of the tert-leucine ester.

  • Reaction:

    • Allow the reaction to warm to Room Temperature (RT).

    • Critical Step: Due to steric bulk, stir for 12–24 hours . Monitor by LC-MS.[1]

    • Troubleshooting: If conversion <50% after 12h, add 0.5 equiv more HATU and maintain pH ~8 with DIPEA.

  • Workup:

    • Dilute with Ethyl Acetate. Wash with 1N HCl (remove unreacted amine), Sat.

      
       (remove unreacted acid), and Brine.
      
    • Dry over

      
       and concentrate.
      
Protocol B: The "Impossible" Hydrolysis – Saponification of Methyl Esters

Challenge: Once coupled, the methyl ester of a tert-leucine derivative is notoriously difficult to hydrolyze using standard aqueous LiOH because the bulky tert-butyl group shields the carbonyl carbon from nucleophilic attack. Harsh conditions (high heat/strong acid) can degrade the peptide or racemize the center. Solution: Use an Anhydrous Hydroxide System or Trimethyltin Hydroxide (if toxicity permits). The protocol below uses the safer "Anhydrous" method which increases the nucleophilicity of the hydroxide ion.

Step-by-Step Saponification Protocol: Objective: Convert R-Tle-OMe to R-Tle-OH without racemization.

  • Reagent Preparation:

    • Prepare a solvent mixture of Dichloromethane (DCM) / Methanol (MeOH) (9:1 ratio).

    • Prepare a solution of NaOH (5–10 equiv) in minimal MeOH.

  • Reaction:

    • Dissolve the substrate (R-Tle-OMe ) in the DCM/MeOH mixture (0.1 M).

    • Add the methanolic NaOH solution dropwise.

    • Mechanism:[2][3][4] In this predominantly non-aqueous environment, the hydroxide ion is poorly solvated and thus significantly more nucleophilic ("naked anion" effect), allowing it to attack the sterically shielded carbonyl.

  • Incubation:

    • Stir vigorously at Room Temperature for 24–48 hours.

    • Alternative: If reaction is sluggish, add Lithium Iodide (LiI) (5 equiv) in Pyridine/Collidine and reflux (cleavage via

      
       dealkylation rather than carbonyl attack).
      
  • Workup (Careful Acidification):

    • Evaporate solvents.[5]

    • Redissolve residue in water.

    • Wash the basic aqueous layer with Ether (to remove non-acidic impurities).

    • Acidify the aqueous layer to pH 2–3 with 1N HCl.

    • Extract the product (R-Tle-OH ) into Ethyl Acetate.

Part 4: Mechanistic Visualization (Graphviz)

The following diagram illustrates the synthetic workflow for utilizing H-Tle-OMe in the synthesis of an Atazanavir-class inhibitor, highlighting the critical steric bottlenecks.

Tle_Workflow cluster_steric Steric Bottleneck Zone Start H-Tle-OMe HCl (Starting Material) Step1 N-Protection / Coupling (Reagent: HATU/DIPEA) Start->Step1 Amine Activation Intermediate R-Tle-OMe (Sterically Shielded Ester) Step1->Intermediate Formation of Peptide Bond Step2 Saponification (Reagent: NaOH/MeOH/DCM) Intermediate->Step2 Critical Step: Steric Access Product R-Tle-OH (Free Acid Building Block) Step2->Product Ester Cleavage Drug Peptidase Inhibitor (e.g., Atazanavir) Product->Drug Fragment Assembly

Caption: Synthetic pathway converting Methyl tert-leucinate into a bioactive inhibitor moiety. The red zone indicates the step most resistant to standard chemistry due to the tert-butyl group.

Part 5: Quality Control & Analytical Standards

When validating the integrity of Methyl 2-amino-3,3-dimethylbutanoate derivatives, specific NMR and HPLC markers must be checked.

1. NMR Spectroscopy (


 NMR, 400 MHz, 

):
  • The Tert-Butyl Singlet: Look for a sharp singlet integrating to 9 protons around 0.95 – 1.05 ppm .

    • Diagnostic: If this peak splits or shifts significantly, suspect racemization or degradation.

  • The Methyl Ester Singlet: A sharp singlet at 3.70 ppm (

    
    ).
    
    • Monitoring Hydrolysis: The disappearance of this peak at 3.70 ppm is the primary indicator of successful saponification.

  • The

    
    -Proton:  A doublet (or singlet depending on N-substitution) around 3.2 – 4.5 ppm .
    

2. HPLC Analysis:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Gradient: 5% to 95% ACN over 20 mins.

  • Note: Tle-derivatives are hydrophobic. Expect longer retention times compared to Leucine/Valine analogs.

References

  • Bold, G., et al. (1998). "New Aza-Dipeptide Analogues as Potent and Orally Absorbed HIV-1 Protease Inhibitors: Candidates for Clinical Development." Journal of Medicinal Chemistry, 41(18), 3387–3401. Link

  • Theodorou, V., et al. (2018).[2] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[6] Arkivoc, part vii, 308-319.[2] Link

  • Han, S., et al. (2008). "Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach." Organic Process Research & Development, 12(1), 69–75. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. Link

Sources

Method

Application Notes &amp; Protocols: A Scientist's Guide to Amino Protecting Group Strategies for Peptide Synthesis

The Principle of Orthogonal Protection in Peptide Synthesis The controlled, stepwise assembly of amino acids into a defined peptide sequence is the primary challenge in peptide synthesis. Unprotected amino acids possess...

Author: BenchChem Technical Support Team. Date: February 2026

The Principle of Orthogonal Protection in Peptide Synthesis

The controlled, stepwise assembly of amino acids into a defined peptide sequence is the primary challenge in peptide synthesis. Unprotected amino acids possess at least two reactive functional groups—the α-amino group and the α-carboxyl group. Without intervention, attempts to form a peptide bond between two amino acids would result in an uncontrolled polymerization, yielding a complex mixture of products.[1] To achieve sequence specificity, it is essential to temporarily block, or "protect," the α-amino group of one amino acid while its carboxyl group is activated to react with the free amino group of another.[2]

This fundamental concept is extended through the principle of orthogonality . In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups within the same molecule that can be removed under distinct, non-interfering chemical conditions.[3] This strategy is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), enabling the selective deprotection of the temporary Nα-amino group for chain elongation while acid-labile protecting groups on amino acid side chains remain intact until the final cleavage step.[3][] The two dominant orthogonal strategies, which form the basis of nearly all automated and manual peptide synthesis, are the Fmoc/tBu and Boc/Bzl approaches.[2][5]

The Two Predominant Strategies: Fmoc vs. Boc

The choice between the Fmoc and Boc strategies is a critical decision that dictates the entire workflow, from resin and reagent selection to the final cleavage and purification protocol.[5] The fundamental difference lies in the chemical lability of the temporary Nα-protecting group.

  • The Fmoc/tBu Strategy: Utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups (like tert-butyl, tBu) for side-chain protection.[][7]

  • The Boc/Bzl Strategy: Employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and groups requiring a very strong acid (like benzyl, Bzl) for side-chain protection, which are typically removed during the final, harsh cleavage step.[5][]

Due to its milder overall conditions, the Fmoc strategy has become the most prevalent method for routine peptide synthesis in both research and industrial settings.[5][] However, the Boc strategy remains a powerful tool, particularly for synthesizing long or aggregation-prone sequences.[5]

Deep Dive: The Fmoc/tBu Strategy

The Fmoc/tBu strategy is favored for its mild deprotection conditions, which enhances compatibility with a wide range of sensitive amino acids and complex modifications.[][]

Chemical Mechanism

The Fmoc group is exceptionally stable to acids but is rapidly cleaved by a secondary amine base, such as piperidine.[7][8] The deprotection proceeds via a base-catalyzed β-elimination mechanism.

  • Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[9]

  • β-Elimination: This abstraction initiates the collapse of the molecule, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of the free amine along with carbon dioxide.[9][10]

  • Scavenging: Excess piperidine in the solution acts as a nucleophile, trapping the electrophilic DBF to form a stable piperidine-fulvene adduct. This scavenging step is crucial as it prevents the reactive DBF from causing side reactions with the newly liberated amine.[7][8]

The Fmoc-SPPS Workflow

The synthesis cycle is an iterative process of deprotection, washing, coupling, and washing.

Fmoc_SPPS_Workflow Start Fmoc-AA(n)-Resin Deprotection H₂N-AA(n)-Resin Start->Deprotection 20% Piperidine/DMF Wash1 Wash (DMF) Deprotection->Wash1 Coupling Fmoc-AA(n+1)-AA(n)-Resin Wash2 Wash (DMF) Coupling->Wash2 Wash1->Coupling + Fmoc-AA(n+1)-OH + Coupling Reagent (e.g., HBTU/DIEA) Wash2->Start Repeat Cycle

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Deep Dive: The Boc/Bzl Strategy

The Boc/Bzl strategy is the classic approach to SPPS. It relies on graded acid lability for orthogonal control.

Chemical Mechanism

The Boc group is readily removed by moderately strong acids like trifluoroacetic acid (TFA), typically used as a 25-50% solution in dichloromethane (DCM).[5][11]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[12][13]

  • Carbocation Formation: This protonation destabilizes the group, causing it to cleave and form a stable tert-butyl cation and an unstable carbamic acid intermediate.[11][12][13]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing CO₂ gas and the free amine. The amine is then protonated by the excess TFA, forming a TFA salt.[12][13]

This TFA salt must be neutralized with a hindered base, such as diisopropylethylamine (DIEA), before the subsequent coupling step can proceed. Side-chain protecting groups (e.g., Benzyl) are stable to TFA but are removed simultaneously with resin cleavage using a very strong acid like anhydrous hydrofluoric acid (HF).[5]

The Boc-SPPS Workflow

The Boc synthesis cycle involves an additional neutralization step compared to the Fmoc cycle.

Boc_SPPS_Workflow Start Boc-AA(n)-Resin Deprotection TFA·H₂N-AA(n)-Resin Start->Deprotection 25-50% TFA/DCM Neutralization H₂N-AA(n)-Resin Deprotection->Neutralization Neutralization (e.g., 10% DIEA/DCM) Wash1 Wash (DCM/DMF) Neutralization->Wash1 Coupling Boc-AA(n+1)-AA(n)-Resin Wash2 Wash (DCM/DMF) Coupling->Wash2 Wash1->Coupling + Boc-AA(n+1)-OH + Coupling Reagent (e.g., DIC/HOBt) Wash2->Start Repeat Cycle

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Comparative Analysis: Fmoc vs. Boc Strategy

The selection of a strategy depends on the peptide sequence, desired modifications, and available equipment. The following table provides a direct comparison of the two methodologies.

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Nα-Deprotection Reagent 20-50% Piperidine in DMF (Base)[7]25-50% TFA in DCM (Acid)[5]
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Boc)[]Strong acid-labile (e.g., Bzl, Tos)[5]
Final Cleavage Reagent ~95% TFA with scavengers[14][15]Anhydrous HF, TFMSA (Strong Acid)[5][14]
Key Advantages Milder overall conditions, easier automation, compatible with acid-sensitive residues (Trp, Met).[5][]Robust for long/difficult sequences, repetitive acid washes can disrupt aggregation.[5]
Key Disadvantages Piperidine can cause side reactions (e.g., aspartimide formation).[9] Base-lability limits some chemistries.Requires specialized, hazardous equipment for HF handling. Harsher conditions can degrade sensitive peptides.[5]
Reaction Monitoring UV monitoring of Fmoc-adduct release is possible.[7] Kaiser test for free amines.[16]Kaiser test is the primary method.[16]

Experimental Protocols

Protocol: Standard Fmoc-SPPS Synthesis Cycle

This protocol describes a single manual coupling cycle for extending a peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid loaded resin

  • Fmoc-protected amino acid to be coupled

  • Deprotection Solution: 20% piperidine in high-purity DMF.[7]

  • Coupling Reagents: HBTU (0.5 M in DMF), DIEA (2.0 M in NMP or DMF).

  • Solvents: High-purity DMF, DCM.

  • SPPS reaction vessel, shaker, inert gas (Nitrogen or Argon).

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes. Drain the solvent.

  • Fmoc Deprotection:

    • Add the 20% piperidine solution to the resin, ensuring all beads are covered.

    • Agitate for 3 minutes, then drain.[8]

    • Add a fresh aliquot of 20% piperidine solution and agitate for 10-15 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine and the fulvene adduct. Perform washes in the following sequence, agitating for 1 minute for each wash:

    • DMF (x5)

    • DCM (x2)

    • DMF (x2)

  • Reaction Monitoring (Optional but Recommended): The Kaiser Test

    • Remove a few beads of resin and place them in a small glass test tube.

    • Add 2-3 drops each of Kaiser test solutions A (KCN in pyridine), B (ninhydrin in butanol), and C (phenol in butanol).[16][17]

    • Heat at 100-110°C for 5 minutes.[17]

    • Result: A deep blue color in the beads and/or solution indicates the presence of free primary amines, confirming successful deprotection.[18][19] A yellow/colorless result indicates failure.

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the next Fmoc-amino acid. For a 0.1 mmol scale, combine:

      • Fmoc-amino acid (0.4 mmol, 4 eq)

      • HBTU (0.38 mmol, 3.8 eq)

      • DIEA (0.8 mmol, 8 eq)

    • Vortex for 1-2 minutes. The solution should turn yellow.

    • Add the activated amino acid solution to the drained resin.

    • Agitate at room temperature for 45-60 minutes.

  • Washing: Drain the coupling solution and wash the resin:

    • DMF (x3)

    • DCM (x3)

  • Monitoring Coupling Completion: Perform a Kaiser test as described in step 4.

    • Result: A yellow/colorless result indicates complete coupling (absence of free amines).[18] A blue color indicates incomplete coupling; in this case, the coupling step (Step 5) should be repeated.

  • Cycle Repetition: The cycle (Steps 2-7) is repeated for each amino acid in the sequence.

Protocol: Final Peptide Cleavage and Precipitation (Fmoc Strategy)

CAUTION: This procedure involves strong acid and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Dried peptide-resin.

  • Cleavage Cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5 v/v). This is a robust, general-purpose cocktail for peptides with multiple sensitive residues.[5][14]

  • Cold diethyl ether.

  • Centrifuge and tubes.

Procedure:

  • Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Stopper the vessel and agitate at room temperature for 2-3 hours. The trityl cation released from certain protecting groups may cause the solution to turn deep yellow or orange.[15]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the peptide into a centrifuge tube.

    • Add cold diethyl ether (approx. 10x the volume of the filtrate) to the filtrate to precipitate the crude peptide.

    • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

References

  • An In-depth Technical Guide to Orthogonal Protection Str
  • A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). Benchchem.
  • A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis. Benchchem.
  • Application Notes and Protocols for Fmoc-D-Val-OH Deprotection with Piperidine. Benchchem.
  • Protecting group. Wikipedia.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
  • Cleavage Cocktail Selection. CDN.
  • Peptide Synthesis for Beginners. Peptide Primers.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Commonly Used Colorimetric Reagents in SPPS. Dilun Biotechnology.
  • Efficient Fmoc-deprotection in solid-phase peptide synthesis by piperazine/DBU. RSC Advances.
  • Monitoring of Peptide Coupling and Capping. Anaspec.
  • Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides.
  • HBTU. Wikipedia.
  • Methods for Removing the Fmoc Group. Humana Press.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in tert-leucine esterification.

Topic: Troubleshooting Low Conversion in Sterically Hindered Amino Acids Executive Summary: The "Steric Wall" User Issue: Low conversion rates (<50%) or stalled reactions during the esterification of tert-leucine (pseudo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Sterically Hindered Amino Acids

Executive Summary: The "Steric Wall"

User Issue: Low conversion rates (<50%) or stalled reactions during the esterification of tert-leucine (pseudoleucine). Root Cause: The tert-butyl side chain creates massive steric hindrance.[1] In standard Fischer esterification, the alcohol nucleophile must attack the carbonyl carbon.[2] The adjacent bulky group effectively blocks this trajectory (Burgi-Dunitz angle), destabilizing the tetrahedral intermediate.

The Solution Strategy:

  • Method A (The Workhorse): Force the reaction using Thionyl Chloride (

    
    ) with extended reflux times. Best for Methyl/Ethyl esters.
    
  • Method B (The Steric Bypass): Switch mechanisms entirely. Use Cesium Carbonate (

    
    ) and an Alkyl Halide. This avoids attacking the blocked carbonyl center entirely.[3]
    

Diagnostic Workflow

Before proceeding, identify the correct protocol based on your target ester and current failure mode.

TroubleshootingFlow Start START: Select Target Ester TargetType Target Ester Type? Start->TargetType MethylEthyl Methyl / Ethyl Ester TargetType->MethylEthyl Small Alcohol BenzylComplex Benzyl / Complex / Bulky TargetType->BenzylComplex Large Alcohol MethodA PROTOCOL A: Thionyl Chloride (SOCl2) MethylEthyl->MethodA MethodB PROTOCOL B: Cs2CO3 + Alkyl Halide BenzylComplex->MethodB CheckConv Check Conversion (TLC/NMR) MethodA->CheckConv Success Proceed to Workup CheckConv->Success >90% Fail Low Yield / Stalled CheckConv->Fail <50% Fail->MethodB SWITCH STRATEGY (Bypass Sterics)

Figure 1: Decision tree for selecting the optimal esterification route based on steric constraints.

Protocol A: Thionyl Chloride (The Workhorse)

Best for: Methyl esters, Ethyl esters. Mechanism: In situ generation of acid chloride and anhydrous HCl.

Why it fails (and how to fix it):

Standard protocols for Leucine or Alanine (1-2 hours reflux) are insufficient for tert-Leucine. The steric bulk slows the kinetics significantly.[2] You must extend the reflux and ensure absolute dryness.

Optimized Step-by-Step:
  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a reflux condenser and a drying tube (CaCl2 or Drierite).

  • Solvent Prep: Chill anhydrous Methanol (or Ethanol) to -10°C to 0°C in an ice-salt bath.

  • Activation: Add Thionyl Chloride (

    
    , 2.0 - 3.0 equivalents ) dropwise.
    
    • Critical: Addition must be slow to control the exotherm.

  • Addition: Add L-tert-leucine (1.0 equivalent) in one portion.

  • The "Push":

    • Allow to warm to Room Temperature (RT) for 30 mins.

    • Heat to Reflux for 16–24 hours . (Standard amino acids only need 2-4 hours).

  • Monitoring: Check TLC (ninhydrin stain). If starting material remains, add 0.5 eq additional

    
     and reflux for 4 more hours.
    
  • Workup: Evaporate solvent in vacuo. Triturate the residue with diethyl ether to remove excess HCl/SO2. Filter the white solid (Amino Acid Ester Hydrochloride).

Protocol B: Cesium Carbonate Alkylation (The Steric Bypass)

Best for: Benzyl esters, Allyl esters, or when Method A fails. Scientific Rationale: Instead of forcing a nucleophile into the blocked carbonyl (Red arrow in Fig 2), this method uses the carboxylate to attack an unhindered alkyl halide (Green arrow). This bypasses the steric center entirely.

Mechanism Visualization

StericMechanism tLeu tert-Leucine (Bulky t-Butyl Group) PathA Path A: Fischer/Acid Chloride Alcohol attacks Carbonyl tLeu->PathA PathB Path B: Alkylation (Cs2CO3) Carboxylate attacks Alkyl Halide tLeu->PathB Block BLOCKED by Steric Hindrance PathA->Block High Energy Barrier Success High Yield Ester PathB->Success Unimpeded SN2

Figure 2: Mechanistic comparison. Path B is preferred for tert-leucine to avoid the steric wall.

Optimized Step-by-Step:
  • Dissolution: Dissolve N-protected tert-leucine (e.g., Boc-Tle-OH) in DMF (Dimethylformamide).

    • Note: If using free amino acid, zwitterionic solubility is poor; protect the amine first or use Method A.

  • Base: Add Cesium Carbonate (

    
    , 1.5 - 2.0 eq) .
    
    • Why Cesium? The "Cesium Effect" increases the solubility and nucleophilicity of the carboxylate anion in organic solvents compared to Sodium or Potassium.

  • Alkylating Agent: Add the corresponding Alkyl Iodide or Bromide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 - 1.5 eq).

  • Reaction: Stir at Room Temperature for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over

    
    .[4]
    

Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Conversion stuck at ~60% (Method A) Equilibrium reached; Water accumulation.Do not add more acid. Add a drying agent (molecular sieves) or distill off solvent/water azeotrope and replenish with fresh anhydrous alcohol.
No Reaction (Method A) Old

(Hydrolyzed).
Distill Thionyl Chloride before use.[4] It should be clear/pale yellow, not dark orange.
Racemization (Loss of Chirality) Reaction temperature too high or base too strong.Method A: Ensure temp does not exceed reflux of MeOH (65°C). Method B: Use

or

(mild bases). Avoid NaOH/KOH.
Product is an Oil/Gum (Method A) Hygroscopic HCl salt.Triturate with cold Diethyl Ether or MTBE. Scratch the flask walls to induce crystallization.[5] Store in a desiccator.
Frequently Asked Questions

Q: Can I use EDC/NHS or DCC coupling for tert-leucine esterification? A: It is not recommended for simple esterification. The steric bulk of tert-leucine makes the formation of the O-acylisourea intermediate slow, leading to high rates of N-acylurea rearrangement (side product). If you must use a coupling reagent, use Steglich conditions (DCC + DMAP), but expect lower yields than the Alkyl Halide method.

Q: Does the tert-butyl group cause rearrangement during acid reflux? A: Generally, no. The tert-butyl group is stable to standard HCl/MeOH reflux conditions. However, harsh Lewis acids (like


) should be avoided to prevent retro-Friedel-Crafts or skeletal rearrangements.

Q: How do I check if I have racemized my product? A: Use Chiral HPLC or measure optical rotation. A quick NMR check: Make the Mosher's amide (using MTPA-Cl). If you see two sets of signals for the tert-butyl protons, racemization has occurred.

References

  • Thionyl Chloride Method & Optimization

    • BenchChem Technical Guides. "Synthesis of L-tert-Leucine methyl ester hydrochloride."
    • (General Protocol Verification)

  • Cesium Carbonate Promoted Esterification

    • Journal of Organic Chemistry.[6][7] "Cesium Carbonate Promoted Direct Amidation and Esterification." (2024).[6][8] Highlights the "Cesium Effect" for hindering substrates.

  • Steric Hindrance in Esterification

    • Scientific Research Publishing. "Microwave-Assisted Facile and Rapid Esterification of Amino Acids.
  • Racemization Risks

    • US Patent 8,835,676. "Process for the preparation of enantiomerically pure tert-leucine."[9] Details stability and racemization conditions.

Sources

Optimization

Removing byproducts from crude tert-leucine methyl ester reactions.

Topic: Removing Byproducts & Troubleshooting Synthesis Audience: Organic Chemists, Process Engineers, Drug Development Scientists. Introduction: The "Bulky" Challenge Welcome to the technical support hub for L-tert-Leuci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Byproducts & Troubleshooting Synthesis

Audience: Organic Chemists, Process Engineers, Drug Development Scientists.

Introduction: The "Bulky" Challenge

Welcome to the technical support hub for L-tert-Leucine Methyl Ester (H-Tle-OMe). Unlike simple amino acids (like Alanine or Glycine), tert-Leucine possesses a massive tert-butyl side chain. This steric bulk creates unique challenges: it slows down esterification rates, makes the free base prone to specific instabilities (Diketopiperazine formation), and often results in hygroscopic "gums" rather than clean crystals during workup.

This guide moves beyond generic protocols to address the specific physicochemical behavior of the tert-butyl group during methyl ester synthesis.

Module 1: Diagnostic & Triage

Identify your impurity profile based on visual and physical cues.

ObservationLikely CulpritTechnical ExplanationImmediate Action
Sticky, colorless gum (instead of solid)Trace Solvent / Hygroscopicity tert-Leucine methyl ester HCl is extremely hygroscopic. Residual MeOH prevents lattice formation.Triturate with anhydrous Et₂O or Hexanes. Scratch flask walls to induce nucleation.
Yellow/Orange discoloration Sulfur impurities Thermal decomposition of thionyl chloride (SOCl₂) or formation of dimethyl sulfite.Re-dissolve in MeOH, treat with activated charcoal, filter, and re-precipitate.
Insoluble white precipitate (in MeOH)Unreacted Starting Material Zwitterionic L-tert-Leucine is insoluble in organic solvents; the ester HCl is soluble.Filter the methanolic solution before removing volatiles.
New spots on TLC (after neutralization)Diketopiperazine (DKP) Cyclodimerization. The tert-butyl group forces a conformation that favors cyclization if free-based.Irreversible. Prevent by keeping temperature <0°C during neutralization.
Module 2: The Chemistry of Removal (Deep Dive)
1. Removing Excess Thionyl Chloride (SOCl₂)

The Issue: SOCl₂ is used in excess to drive the equilibrium. Residual SOCl₂ forms acidic vapors and can degrade the product upon storage.

  • The Mechanism: SOCl₂ has a low boiling point (74.6°C), but it "sticks" to the polar amino ester salt.

  • The Solution (Azeotropic Removal): Do not just rely on vacuum. Add Toluene or DCM to the crude residue and evaporate. This forms azeotropes that carry off the stubborn SOCl₂ and HCl traces.

    • Why it works: Toluene disrupts the interaction between the ionic salt and the polar impurities.

2. The "Sticky Gum" Phenomenon (Trituration)

The Issue: The crude HCl salt often refuses to crystallize, trapping impurities in a viscous oil.

  • The Fix: Trituration is the mechanical breakdown of the oil in a non-solvent.

    • Solvent System: Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).

    • Protocol: Add Et₂O to the gum. Sonicate or stir vigorously. The solvent extracts the non-polar impurities (like dimethyl sulfite) while forcing the ionic ester salt to organize into a crystal lattice.

3. Avoiding Diketopiperazine (DKP)

The Issue: Upon neutralization (free-basing), two molecules of H-Tle-OMe can attack each other to form a cyclic diamide (DKP).

  • Steric Acceleration: While the tert-butyl group is bulky, it restricts rotation (Thorpe-Ingold effect), often favoring the ring-closing conformation once the amine is deprotonated.

  • Prevention:

    • Never heat the free base.

    • Perform all neutralizations at 0°C .

    • Use the free base immediately or store as the stable HCl salt.

Module 3: Validated Protocol (SOCl₂ Method)

Objective: Synthesis and purification of L-tert-Leucine Methyl Ester Hydrochloride.

Reagents:

  • L-tert-Leucine (1.0 equiv)[1]

  • Thionyl Chloride (2.0 - 3.0 equiv)

  • Methanol (Anhydrous, 10-20 volumes)

  • Diethyl Ether (for workup)[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask. Add anhydrous Methanol.[2] Cool to -10°C to 0°C (Ice/Salt bath).

  • Activation: Add SOCl₂ dropwise. Caution: Exothermic. Stir for 15 mins.

    • Why: This generates the active reagent (methyl chlorosulfite/HCl) in situ.

  • Addition: Add solid L-tert-Leucine in one portion.

  • Reflux: Heat to reflux for 12–24 hours .

    • Note: tert-Leucine reacts slower than other amino acids due to steric hindrance. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).

  • Evaporation: Cool to Room Temp. Concentrate in vacuo to a thick oil.

  • The "Chase": Add Toluene (20 mL) and re-evaporate. Repeat 2x. (Removes SOCl₂).

  • Purification (Trituration):

    • Suspend the residue in Diethyl Ether .

    • Stir vigorously for 30 mins. The oil should harden into a white solid.

    • Filter under Nitrogen (product is hygroscopic).

    • Wash cake with cold Ether.

  • Drying: Vacuum dry over P₂O₅ or KOH pellets to remove trace acid.

Module 4: Troubleshooting Logic (Visualization)

The following diagram illustrates the decision-making process for purifying the crude reaction mixture.

WorkupLogic Start Crude Reaction Mixture (MeOH, SOCl2, Product) Evap Evaporate Volatiles (Vacuum) Start->Evap Residue Visual Inspection of Residue Evap->Residue Solid White/Off-White Solid Residue->Solid Ideal Gum Sticky Oil/Gum Residue->Gum Common Filter Filtration Solid->Filter Triturate Trituration Step Add Et2O or Hexane Stir/Scratch vigorously Gum->Triturate Induce Crystal Triturate->Filter CheckPurity Check Purity (NMR/TLC) Filter->CheckPurity Pure Pure HCl Salt Store Desiccated CheckPurity->Pure >98% Impure Impure (Unreacted AA) CheckPurity->Impure <95% Recryst Recrystallization (MeOH / Et2O) Impure->Recryst Recryst->Pure

Caption: Decision tree for isolating L-tert-Leucine Methyl Ester HCl from crude reaction mixtures.

FAQ: Expert Troubleshooting

Q: Can I distill the free base to purify it? A: No. Unlike simple esters, tert-leucine methyl ester has a high boiling point, and heating the free base promotes rapid dimerization into the diketopiperazine (DKP). Distillation will likely result in a pot full of solid DKP and low yield.

Q: My product smells strongly of sulfur even after drying. Is it ruined? A: Not necessarily. This is likely trapped SO₂ or dimethyl sulfite.

  • Fix: Dissolve the salt in a minimum amount of dry Methanol, add activated carbon, stir for 15 mins, and filter through Celite. Then, re-precipitate by adding the filtrate dropwise into cold Diethyl Ether.

Q: Why is my yield lower than expected compared to Leucine or Alanine? A: The tert-butyl group provides significant steric hindrance to the carboxyl group.

  • Adjustment: Increase the reaction time (up to 24-48h) or increase the equivalents of SOCl₂ (up to 3.0-4.0 eq) to push the equilibrium. Ensure your Methanol is strictly anhydrous; water competes for the acyl chloride intermediate.

References
  • BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride. (Adapted protocol for amino acid esterification).

  • ChemicalBook. (2024). L-tert-Leucine methyl ester hydrochloride synthesis and properties.

  • National Institutes of Health (NIH). (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. (Detailed mechanism on DKP instability in bulky amino acids).

  • Organic Syntheses. (1988). General procedures for Amino Acid Methyl Ester Hydrochlorides.

  • MedChemExpress. (2024). L-tert-Leucine Methyl Ester Hydrochloride Product Data Sheet & Solubility.

Sources

Troubleshooting

Solvent choice for optimizing sterically hindered peptide couplings.

Peptide Chemistry Technical Support Center Subject: Advanced Solvent Strategies for Sterically Hindered Peptide Couplings Ticket ID: #SPPS-OPT-2024 Responder: Senior Application Scientist, Process Development Mission Sta...

Author: BenchChem Technical Support Team. Date: February 2026

Peptide Chemistry Technical Support Center Subject: Advanced Solvent Strategies for Sterically Hindered Peptide Couplings Ticket ID: #SPPS-OPT-2024 Responder: Senior Application Scientist, Process Development

Mission Statement

Welcome to the Peptide Optimization Hub. You are likely here because standard protocols (DMF/DIC/Oxyma) have failed, resulting in deletion sequences (des-Aib, des-Val) or insoluble resin aggregates. This guide moves beyond basic "add more reagent" advice. We will engineer the reaction medium itself to lower the activation energy of coupling and disrupt the intermolecular forces that cause aggregation.

Module 1: The Physics of Failure (Aggregation & Solubility)

The Problem: Steric hindrance in peptide synthesis is rarely just about the bulk of the side chain (e.g., Aib, Val, Ile). The invisible killer is Intermolecular Hydrogen Bonding . As the peptide grows, it forms beta-sheets, stacking into insoluble aggregates within the resin pores. This "gelation" prevents the activated amino acid from reaching the N-terminus.

The Solution: Chaos in the Solvent Standard solvents (DMF) often fail to break these H-bonds. We need "Chaotropic" power—solvents that aggressively disrupt the ordered structure of the peptide backbone.

Solvent Performance Matrix
Solvent SystemRoleDielectric Constant (

)
ViscosityBest Use Case
DMF (Standard) Baseline36.7LowGeneral synthesis; fails for >10-mer hydrophobic regions.
NMP Power Solvent32.2LowSuperior resin swelling; better than DMF for difficult sequences.
DMSO Disaggregator46.7HighThe Beta-Sheet Breaker. Disrupts H-bonds. Use as a co-solvent (10-20%).
HFIP Nuclear Option16.7LowDissolves almost anything. extremely expensive/volatile. Use for extreme aggregation.
DCM Sweller8.9Very LowExcellent swelling for polystyrene resins; poor solubility for reagents.
Visualizing the Mechanism

The following diagram illustrates how binary solvent systems disrupt the beta-sheet aggregation that blocks coupling.

BetaSheetDisruption cluster_0 Standard Conditions (DMF) cluster_1 Chaotropic Additive (DMSO/HFIP) Node1 Peptide Chain A Node2 Peptide Chain B Node1->Node2 Strong H-Bonds (Aggregation) Node3 Peptide Chain A Node1->Node3 Solvent Switch Solvent DMSO Molecules Node3->Solvent Solvent-Peptide Interaction Node4 Peptide Chain B Solvent->Node4 Steric Separation

Figure 1: Mechanism of aggregation disruption. Chaotropic solvents (DMSO) intercalate between peptide chains, breaking H-bonds and restoring access to the N-terminus.

Module 2: Decision Logic & Green Alternatives

The Regulatory Constraint (REACH): NMP and DMF are facing severe restrictions (SVHC status) in the EU and globally.[1] You must future-proof your process.

Green Alternatives that Work:

  • NBP (N-butylpyrrolidinone): The closest drop-in replacement for NMP. High boiling point, excellent swelling, non-reprotoxic.

  • GVL (gamma-Valerolactone): Biomass-derived.[1] Excellent for microwave chemistry but can be reactive with amines at very high temperatures.

  • Binary Green Mixtures: DMSO:EtOAc (1:9) or DMSO:2-MeTHF. These lower the viscosity of DMSO while retaining its solvating power.

Troubleshooting Decision Tree

SolventDecisionTree Start START: Difficult Coupling? IsAggregating Is Resin Aggregating? (Shrinking volume/Low swelling) Start->IsAggregating GreenReq Green/REACH Restrictions? IsAggregating->GreenReq Yes Racemization Racemization Prone? (Cys/His) IsAggregating->Racemization No (Just Kinetic Hindrance) UseNBP Use NBP or DMSO:EtOAc (1:9) GreenReq->UseNBP Yes MagicMix Use 'Magic Mixture' DCM:DMF:NMP (1:1:1) GreenReq->MagicMix No LowDielectric Use DCM/DMF (1:1) Keep T < 25°C Racemization->LowDielectric Yes HighTemp Use NMP or DMSO T > 60°C (Microwave) Racemization->HighTemp No (e.g., Aib, Val)

Figure 2: Strategic selection of solvent systems based on aggregation, regulatory constraints, and racemization risks.

Module 3: Validated Protocols

Protocol A: The "Magic Mixture" for Aggregated Sequences

Use this when the resin bed shrinks or coupling yields drop below 80% for hydrophobic sequences.

Reagents:

  • Dichloromethane (DCM) - Role: Resin Swelling (Polystyrene)[2]

  • DMF - Role: Solubilizing Reagents[3]

  • NMP - Role: Disaggregating Chains

Procedure:

  • Preparation: Create a bulk solvent mixture of DCM:DMF:NMP (1:1:1 v/v/v) .

    • Note: This mixture is volatile due to DCM. Do not use in microwave synthesizers above 35°C.

  • Swelling (Critical): Before the coupling step, wash the resin with this mixture 3x for 2 minutes. Allow the resin to sit in the mixture for 10 minutes to fully expand the polymer matrix.

  • Activation: Dissolve your Amino Acid and Coupling Reagent (e.g., HATU or DIC/Oxyma) in the minimum volume of DMF required to solubilize them.

  • Coupling: Add the activated solution to the resin.[4][5] Immediately dilute with the Magic Mixture to reach the final reaction volume.

  • Monitoring: Standard Kaiser tests may yield false negatives due to solvent entrapment. Perform a micro-cleavage and analyze by HPLC to verify coupling.

Protocol B: Green Binary Solvent System (DMSO/EtOAc)

Use this for REACH compliance without sacrificing performance.

Rationale: Pure DMSO is too viscous for efficient diffusion in solid-phase synthesis. Ethyl Acetate (EtOAc) lowers the viscosity and provides good swelling for ChemMatrix or PEG-based resins.

Procedure:

  • Solvent Prep: Mix DMSO:EtOAc (20:80 v/v) .

    • Variation: If using Polystyrene resin, use DMSO:2-MeTHF (20:80) for better swelling.

  • Coupling: Perform the coupling reaction at 50°C (if amino acids allow) to compensate for the slightly lower diffusion rates compared to pure DMF.

  • Wash Steps: It is critical to wash with pure EtOAc or 2-MeTHF after coupling to remove the DMSO, which is difficult to remove during the final cleavage if residual.

FAQs: Troubleshooting Specific Scenarios

Q: I am coupling Fmoc-Cys(Trt)-OH and seeing high racemization. Should I use NMP? A: No. High dielectric solvents like NMP and DMSO stabilize the enolate intermediate that leads to racemization.

  • Fix: Use a low-dielectric binary mixture like DCM:DMF (1:1) .

  • Why: DCM lowers the polarity, suppressing the ionization of the alpha-proton. Keep the temperature below 25°C.

Q: I have a sequence with three consecutive Aib residues (Aib-Aib-Aib). Nothing works. A: This is the "Mount Everest" of peptide synthesis.

  • Solvent: Use NMP or NBP .

  • Activation: Convert the amino acid to an Acyl Fluoride (using TFFH) or use HATU .

  • Temperature: You must use heat (75°C - 90°C). Steric hindrance here is kinetic; thermal energy is the only way to overcome the activation barrier.

Q: Can I use TamiSolve® NxG as a direct replacement for DMF? A: Yes. TamiSolve NxG is a dipolar aprotic solvent designed specifically for this. It has a high flash point and low toxicity.

  • Protocol: It can replace DMF 1:1 in all wash and coupling steps. It is particularly effective in microwave synthesizers due to its thermal stability.

References

  • Albericio, F., et al. (2014).[6] "Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives."[6] Organic & Biomolecular Chemistry.

  • Lopez, J., et al. (2018). "Green Solvents in Solid-Phase Peptide Synthesis." IntechOpen.

  • Isidro-Llobet, A., et al. (2019). "Sustainability challenges in peptide synthesis and purification: from R&D to production." Journal of Organic Chemistry.

  • Tickler, A. K., & Wade, J. D. (2007).[7] "The 'Magic Mixture' for difficult sequences."[7] Journal of Peptide Science.

  • Jad, Y. E., et al. (2020). "Green Solid-Phase Peptide Synthesis (GSPPS): 3. Green Solvents for SPPS."[1][8] Peptide Science.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Analytical Method Validation for Pharmaceutical Intermediates

For researchers, scientists, and drug development professionals, ensuring the quality and purity of pharmaceutical intermediates is a critical, non-negotiable aspect of the drug development lifecycle. The analytical meth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the quality and purity of pharmaceutical intermediates is a critical, non-negotiable aspect of the drug development lifecycle. The analytical methods used to assess these intermediates must be rigorously validated to guarantee that they are fit for purpose, providing reliable data that informs crucial decisions about process development, impurity control, and ultimately, patient safety. This guide provides an in-depth, experience-driven comparison of analytical method validation strategies for pharmaceutical intermediates, moving beyond a simple checklist of regulatory requirements to explain the scientific rationale behind the validation process.

The Unique Landscape of Pharmaceutical Intermediates

Unlike well-defined Active Pharmaceutical Ingredients (APIs) or finished drug products, pharmaceutical intermediates present a unique set of analytical challenges. They often exist in complex matrices, may be less stable, and can possess a more variable and less characterized impurity profile.[1][2] Consequently, the analytical methods for intermediates must be robust and specific enough to handle this variability while providing accurate and precise data. The validation of these methods, therefore, requires a thoughtful, risk-based approach that is scientifically sound and adaptable to the specific stage of drug development.[1][2][3][4]

Core Principles: A Foundation of Trust

The International Council for Harmonisation (ICH) guidelines, particularly Q2(R1), and the newer Q2(R2) and Q14, provide the global framework for analytical method validation.[5] These guidelines are universally recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The objective of validation is to provide documented evidence that the analytical procedure is suitable for its intended purpose.[5]

This guide will dissect the core validation parameters, not as isolated requirements, but as interconnected pillars that collectively establish the trustworthiness of an analytical method for pharmaceutical intermediates.

The Validation Workflow: A Logic-Driven Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the logical flow and the interplay between the different validation parameters.

ValidationWorkflow cluster_development Method Development & Optimization cluster_validation Method Validation cluster_implementation Routine Use Dev Define Analytical Target Profile (ATP) Opt Method Optimization Dev->Opt Specificity Specificity / Selectivity Opt->Specificity Robustness Robustness Opt->Robustness Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision SST System Suitability Testing (SST) Accuracy->SST Precision->SST LOQ->SST Routine Routine Analysis SST->Routine

Caption: Logical workflow for analytical method validation.

Deconstructing the Validation Parameters: The "Why" Behind the "What"

Specificity: The Art of Discrimination

What it is: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]

Why it's critical for intermediates: Intermediates are often present in crude reaction mixtures containing starting materials, reagents, by-products, and other impurities.[2] A lack of specificity can lead to inaccurate quantification of the intermediate and a misunderstanding of the impurity profile, potentially carrying forward detrimental impurities to the final API.

Experimental Protocol: Demonstrating Specificity for an Intermediate using HPLC

  • Analyte Identification:

    • Inject a solution of the intermediate reference standard.

    • Inject a placebo solution (a mixture of all reaction components except the intermediate).

    • Confirm that no interfering peaks are observed at the retention time of the intermediate in the placebo chromatogram.

  • Impurity and Degradant Separation:

    • Prepare a solution containing the intermediate reference standard and all known potential impurities and starting materials.

    • Inject the mixture and verify that the intermediate peak is well-resolved from all other peaks. Resolution between peaks should ideally be greater than 1.5.

    • Perform forced degradation studies (e.g., acid, base, oxidation, heat, light) on the intermediate.[7]

    • Analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the intermediate. The peak purity of the intermediate should be evaluated using a photodiode array (PDA) detector.

Linearity and Range: Establishing a Proportional Relationship

What they are:

  • Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8]

  • Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

Why they are crucial for intermediates: The concentration of an intermediate can vary significantly during process development and in-process control monitoring. A validated linear range ensures that the method can accurately quantify the intermediate across these expected variations.

Experimental Protocol: Establishing Linearity and Range

  • Prepare a series of at least five concentrations of the intermediate reference standard spanning the expected range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean response versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. A correlation coefficient of ≥ 0.999 is generally considered acceptable.[7]

Accuracy: Closeness to the Truth

What it is: Accuracy is the closeness of the test results obtained by the method to the true value.[9] It is often expressed as the percent recovery of a known amount of analyte.

Why it's vital for intermediates: Accurate quantification of intermediates is essential for calculating reaction yields, determining process efficiency, and ensuring the correct stoichiometry for subsequent reaction steps.

Experimental Protocol: Determining Accuracy by Spiking

  • Prepare a placebo solution representing the reaction matrix.

  • Spike the placebo with known amounts of the intermediate reference standard at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery for each level. Acceptance criteria are typically between 98.0% and 102.0% for an assay of an intermediate.[10]

Precision: Consistency and Reproducibility

What it is: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[8]

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[11]

Why it's fundamental for intermediates: Precise analytical methods are necessary for reliable in-process control, allowing for consistent monitoring of reaction progress and informed decision-making.

Experimental Protocol: Assessing Precision

  • Repeatability:

    • Prepare a minimum of six independent samples of the intermediate at 100% of the target concentration.

    • Alternatively, analyze three different concentrations within the range, each in triplicate.

    • Calculate the relative standard deviation (RSD) of the results. An RSD of ≤ 2% is generally acceptable for the assay of an intermediate.[7]

  • Intermediate Precision:

    • Have two different analysts, on two different days, using two different instruments, analyze the same homogeneous sample of the intermediate.

    • Calculate the RSD for each set of conditions and perform a statistical analysis (e.g., an F-test) to compare the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Minimum

What they are:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

Why they are important for intermediates: LOD and LOQ are particularly critical for the analysis of impurities in intermediates. Knowing the detection and quantitation limits ensures that potentially harmful impurities can be monitored at the required low levels.

Experimental Protocol: Determining LOD and LOQ

LOD and LOQ can be determined by several methods, including:

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • Based on Signal-to-Noise Ratio:

    • LOD is typically determined at a signal-to-noise ratio of 3:1.

    • LOQ is typically determined at a signal-to-noise ratio of 10:1.[12]

Robustness: Resilience to Change

What it is: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

Why it's a cornerstone for intermediates: Analytical methods for intermediates are often transferred between laboratories (e.g., from R&D to a manufacturing site). A robust method will perform consistently despite minor variations in instruments, columns, and environmental conditions.

Experimental Protocol: Testing Robustness

  • Identify critical method parameters that could be subject to variation, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±10%)

  • Vary these parameters one at a time or using a design of experiments (DoE) approach.

  • Analyze a standard solution under each condition and evaluate the impact on key system suitability parameters (e.g., retention time, resolution, peak asymmetry).

Comparison of Analytical Techniques for Intermediates

The choice of analytical technique is paramount for the successful analysis of pharmaceutical intermediates. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the workhorses for purity and assay determination, while Gas Chromatography (GC) is essential for residual solvent analysis. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer powerful capabilities for structural elucidation and real-time reaction monitoring.

HPLC vs. UPLC: A Matter of Speed and Resolution
FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm<2 µm
Operating Pressure Lower (up to 6,000 psi)Higher (up to 15,000 psi)[13]
Analysis Time LongerSignificantly shorter (up to 9 times faster than HPLC)[14][15]
Resolution GoodSuperior, allowing for better separation of complex mixtures[13]
Solvent Consumption HigherLower, leading to cost savings and reduced environmental impact[15]
Sensitivity GoodHigher, due to sharper and narrower peaks[13][16]
Robustness Generally considered more robust and forgiving of minor variations.[16]Can be more sensitive to matrix effects and requires cleaner samples.
Cost Lower initial instrument cost.Higher initial instrument cost.[17]

Causality behind the choice: For early-stage development where speed is critical for rapid process understanding, UPLC is often the preferred choice. For later-stage, routine quality control of a well-established process, the robustness and lower cost of HPLC may be more advantageous.

The Role of Spectroscopic Techniques
TechniqueApplication for IntermediatesValidation Considerations
NMR Spectroscopy - Structural elucidation of intermediates and impurities.- Quantitative analysis (qNMR) for potency determination without the need for a specific reference standard.[18][19][20]- For qNMR, validation includes specificity, linearity, accuracy, and precision.[10]- Careful selection of internal standards is crucial.
IR Spectroscopy - In-situ, real-time monitoring of reaction progress by tracking the appearance of intermediate and disappearance of starting material functional groups.[21][22][23]- Method needs to be validated for specificity to ensure that the monitored IR band is unique to the species of interest.- Calibration against a primary method (e.g., HPLC) is often required for quantitative monitoring.
Mass Spectrometry (MS) - Coupled with LC (LC-MS) or GC (GC-MS) for the identification and structural characterization of unknown impurities.[13][24][25]- Validation of the chromatographic portion of the method is essential.- For quantitative MS methods, validation of parameters like linearity, accuracy, and precision is required.

Causality behind the choice: Spectroscopic techniques provide complementary information to chromatographic methods. NMR is invaluable for definitive structure confirmation, while in-situ IR can provide real-time process understanding that is not possible with offline chromatographic analysis.

Phase-Appropriate Validation: A Pragmatic Approach

It is not always necessary or practical to perform a full validation of an analytical method in the early stages of drug development. A "phase-appropriate" approach allows the validation activities to be tailored to the stage of the development lifecycle.[1][3][4]

PhaseAppropriateValidation cluster_early Early Phase (Pre-clinical / Phase I) cluster_mid Mid Phase (Phase II) cluster_late Late Phase (Phase III / Commercial) Early_Validation Focus on: - Specificity - Linearity - Accuracy - Precision (Repeatability) Mid_Validation Add: - Intermediate Precision - Range - LOQ for impurities Early_Validation->Mid_Validation As process understanding increases Late_Validation Full Validation including: - Robustness - Full impurity profiling Mid_Validation->Late_Validation As process is finalized

Caption: Phase-appropriate validation strategy for intermediates.

Conclusion: A Commitment to Quality

The validation of analytical methods for pharmaceutical intermediates is a scientifically rigorous process that underpins the entire drug development lifecycle. By moving beyond a "tick-the-box" mentality and embracing a deep understanding of the scientific principles behind each validation parameter, researchers and scientists can develop robust and reliable analytical methods. This guide has provided a framework for a logical, experience-driven approach to method validation, emphasizing the unique challenges and considerations for pharmaceutical intermediates. By carefully selecting the appropriate analytical techniques and applying a phase-appropriate validation strategy, drug development professionals can ensure the quality and consistency of their intermediates, ultimately contributing to the development of safe and effective medicines.

References

  • ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Impurity Reference Standards. Retrieved from [Link]

  • Rajput, P. A., et al. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 12(10), 5143-5148.
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  • (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
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  • (n.d.). A Review on Comparative study of HPLC and UPLC. Academia.edu.
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  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks.
  • (2023, July 4). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science.
  • Mohammadi, A., et al. (2009). Development and validation of a stability-indicating method for the quantitation of Paclitaxel in pharmaceutical dosage forms.
  • (2025, May 16). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PMC.
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  • (n.d.). High-resolution infrared spectroscopy for in situ industrial process monitoring.
  • (2018, May 25).
  • AmbioPharm. (n.d.). What is a stability indicating method? Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • (2025, June 6).
  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]

  • (2024, June 5). Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form.
  • Guo, X., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115561.
  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical Sciences, 103(11), 3345-3353.
  • (2023, July 15). Analytical Method Validation: A Comprehensive Review of Current Practices. LinkedIn.
  • (2026, February 3). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • Ristovska Mladenovska, M., et al. (2022). Development and validation of GC/MS method for determination of residual ethanol in Cannabis extract. Macedonian Pharmaceutical Bulletin, 68(2), 17-25.
  • (n.d.). In Situ Infrared Spectroscopy.
  • Deconinck, E., et al. (2012). A Validated GC-MS Method for the Determination and Quantification of Residual Solvents in Counterfeit Tablets and Capsules. Journal of Pharmaceutical and Biomedical Analysis, 63, 131-138.
  • (n.d.).
  • Kleinschmidt, G. (2025). Case Study: Validation of a High‐performance Liquid Chromatography ( HPLC ) Method for Identity, Assay, and Degradation of Products. In Method Validation in Pharmaceutical Analysis (pp. 373-390).
  • Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 606-619.
  • Pharmuni. (2025, May 16). The Hidden Risks in Analytical Method Validation. Retrieved from [Link]

  • (2026, February 15). Challenges in Analytical Method Development and Validation.
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges. Retrieved from [Link]

  • (2017, February 9). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. MedCrave online.
  • (n.d.). “Chiral Impurity Methods – Case Study”. HPLC.
  • (n.d.). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. PubMed.
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Comparative

A Comparative Guide to the ¹H NMR Characterization of L-tert-Leucine Methyl Ester Hydrochloride

For researchers and professionals in drug development, the unambiguous characterization of chiral molecules is a cornerstone of ensuring safety, efficacy, and reproducibility. L-tert-leucine and its derivatives are inval...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous characterization of chiral molecules is a cornerstone of ensuring safety, efficacy, and reproducibility. L-tert-leucine and its derivatives are invaluable chiral building blocks in the synthesis of pharmaceuticals. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for L-tert-leucine methyl ester hydrochloride, a key intermediate. By comparing its spectral features with those of structurally related amino acid esters, we highlight the unique spectroscopic signature imparted by the sterically demanding tert-butyl group, offering a robust methodology for its identification and purity assessment.

The Decisive Role of ¹H NMR in Stereochemical Integrity

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity. ¹H NMR spectroscopy serves as a powerful, non-destructive technique to probe the electronic environment of protons within a molecule, providing a detailed fingerprint of its structure. For chiral compounds like L-tert-leucine methyl ester hydrochloride, ¹H NMR is instrumental in confirming the identity and stereochemical purity, crucial aspects governed by regulatory bodies. The chemical shift, multiplicity (splitting pattern), and coupling constants of each proton signal are directly influenced by the molecule's conformation and the spatial relationship between neighboring atoms.

¹H NMR Spectral Data of L-tert-Leucine Methyl Ester Hydrochloride

The ¹H NMR spectrum of L-tert-leucine methyl ester hydrochloride exhibits a simple yet highly characteristic pattern, dominated by the signals of the tert-butyl group. Below is a summary of the spectral data in common NMR solvents.

Proton AssignmentChemical Shift (δ) in DMSO-d₆[1]Chemical Shift (δ) in CDCl₃ (N-derivatized)¹MultiplicityIntegrationCoupling Constant (J)
tert-butyl (-C(CH₃)₃)1.00 ppm~0.99 ppmSinglet (s)9HN/A
Methylester (-OCH₃)Not explicitly stated, but expected ~3.7 ppm~3.53 ppmSinglet (s)3HN/A
α-proton (-CH)3.66 ppm~3.95 ppmSinglet (s)² / Doublet (d)1H~10.1 Hz (when coupled)
Amine (-NH₃⁺)8.31-9.00 ppm~5.36 ppmMultiplet (m) / Doublet (d)3H~10.1 Hz (when coupled)

¹Data for the N-(2-pyridylsulfonyl) derivative provides an estimation of chemical shifts in a less polar solvent[2]. ²In some instances, the α-proton may appear as a singlet due to the absence of adjacent protons for coupling.

The most striking feature is the intense singlet at approximately 1.00 ppm, corresponding to the nine equivalent protons of the tert-butyl group. This signal's simplicity and high integration value are definitive identifiers for the tert-leucyl moiety. The α-proton, typically found further downfield, can appear as a singlet due to the lack of adjacent protons, a key distinction from other aliphatic amino acids. The amine protons, present as the hydrochloride salt, are expectedly downfield and often exhibit broadness due to exchange with residual water and quadrupolar effects of the nitrogen atom. In a derivative where the amine proton is coupled, a distinct doublet can be observed[2].

Comparative ¹H NMR Analysis: The Structural Signature

To truly appreciate the unique spectral characteristics of L-tert-leucine methyl ester hydrochloride, a comparison with its structural isomers, L-leucine, and other aliphatic amino acids like L-valine and L-isoleucine is essential.

CompoundSolventtert-butyl/isopropyl Protons (δ)α-proton (δ)Other Aliphatic Protons (δ)
L-tert-Leucine Methyl Ester HCl DMSO-d₆1.00 (s, 9H) 3.66 (s, 1H) N/A
L-Valine Methyl Ester HClDMSO-d₆~0.9-1.1 (two d, 6H)~3.9 (d, 1H)~2.2 (m, 1H)
L-Isoleucine Methyl Ester HClCDCl₃~0.9 (t and d, 6H)~4.2 (d, 1H)~1.2-2.0 (m, 3H)
L-Leucine Methyl Ester HClD₂O~0.89 (m, 6H)~4.10 (t, 1H)~1.65 (m, 2H), ~1.82 (m, 1H)[3]

This comparison clearly illustrates the diagnostic power of ¹H NMR. The single, sharp 9H singlet of the tert-butyl group in L-tert-leucine methyl ester hydrochloride is a stark contrast to the more complex multiplets observed for the isopropyl groups of valine and leucine, and the mixed methyl/ethyl signals of isoleucine. Furthermore, the singlet nature of the α-proton in L-tert-leucine methyl ester hydrochloride is a unique feature, whereas the α-protons in valine, isoleucine, and leucine all exhibit coupling to adjacent protons, resulting in doublets or triplets.

Experimental Protocol: ¹H NMR Sample Preparation

Objective: To prepare a high-quality NMR sample of L-tert-leucine methyl ester hydrochloride for structural characterization.

Materials:

  • L-tert-leucine methyl ester hydrochloride

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of L-tert-leucine methyl ester hydrochloride directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical as it influences the chemical shifts of exchangeable protons (e.g., -NH₃⁺)[4].

  • Dissolution: Securely cap the vial and vortex gently until the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may be employed.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette. Avoid introducing any solid particles.

  • Sample Height: Ensure the solvent height in the NMR tube is adequate for the instrument's probe (typically around 4-5 cm).

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

  • Instrument Setup: Before inserting the sample into the NMR spectrometer, ensure the instrument is properly tuned and locked on the deuterated solvent signal.

Visualizing the Workflow and Structural Rationale

To further clarify the process and the underlying structural reasons for the observed spectral differences, the following diagrams are provided.

G cluster_workflow ¹H NMR Analysis Workflow start Sample Preparation acquire Data Acquisition start->acquire Insert into Spectrometer process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Integration, Peak Picking) process->analyze compare Comparison with Reference/Alternatives analyze->compare report Final Report compare->report

Caption: A streamlined workflow for the ¹H NMR analysis of amino acid esters.

G cluster_structures Structural Comparison of Aliphatic Amino Acid Esters cluster_spectra Resulting ¹H NMR Spectral Features TLeu L-tert-Leucine Methyl Ester -C(CH₃)₃: No adjacent protons α-H: No adjacent protons TLeu_spec tert-butyl: Singlet α-H: Singlet TLeu->TLeu_spec Leads to Val L-Valine Methyl Ester -CH(CH₃)₂: One adjacent proton α-H: One adjacent proton Val_spec isopropyl CH₃: Doublet α-H: Doublet Val->Val_spec Leads to Ile L-Isoleucine Methyl Ester -CH(CH₃)CH₂CH₃: Multiple adjacent protons α-H: One adjacent proton Ile_spec Side-chain CH₃/CH₂: Multiplets α-H: Doublet Ile->Ile_spec Leads to TLeu_img TLeu_img Val_img Val_img Ile_img Ile_img

Caption: Correlation between molecular structure and key ¹H NMR signals.

Conclusion

The ¹H NMR spectrum of L-tert-leucine methyl ester hydrochloride provides a distinct and easily interpretable fingerprint for its unambiguous identification. The characteristic singlet of the tert-butyl group and the singlet nature of the α-proton serve as key diagnostic markers that differentiate it from other common aliphatic amino acid esters. This guide provides the necessary data and comparative framework for researchers and drug development professionals to confidently utilize ¹H NMR for the characterization and quality control of this important chiral building block.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Leucine methyl ester hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl valinate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Isoleucine methyl ester hydrochloride. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • e-Text. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

Sources

Validation

Comparative Technical Guide: TMSCl vs. Thionyl Chloride for Amino Acid Ester Synthesis

Executive Summary The synthesis of amino acid esters is a foundational transformation in medicinal chemistry and peptide synthesis. While Thionyl Chloride ( ) remains the classical standard for generating anhydrous HCl i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of amino acid esters is a foundational transformation in medicinal chemistry and peptide synthesis. While Thionyl Chloride (


)  remains the classical standard for generating anhydrous HCl in situ, Trimethylsilyl Chloride (TMSCl)  has emerged as a superior alternative for sensitive substrates.

This guide objectively compares these two reagents, analyzing reaction mechanisms, operational safety, and yield profiles. The data indicates that while


 offers cost advantages for robust substrates, TMSCl provides a milder, cleaner, and more reproducible workflow , particularly for amino acids prone to racemization or side-chain degradation.

Mechanistic Divergence

Both reagents function primarily by generating anhydrous hydrogen chloride (HCl) in situ when reacted with alcohols (typically methanol or ethanol). However, the thermodynamic profile and by-products differ significantly.

Thionyl Chloride ( ) Pathway

Thionyl chloride reacts vigorously with alcohols. The reaction is highly exothermic and releases sulfur dioxide (


) gas along with HCl.
  • Reaction:

    
     (simplified net result in excess alcohol leads to esterification via HCl catalysis).
    
  • Risk Factor: The generation of alkyl chlorides (R-Cl) is a potential side reaction. The high exotherm requires strict temperature control (typically

    
     to 
    
    
    
    ) to prevent racemization.
TMSCl (Chlorotrimethylsilane) Pathway

TMSCl reacts with alcohols to form a silyl ether and HCl.[1] This reaction is significantly less exothermic than the thionyl chloride route.

  • Reaction:

    
    
    
  • Advantage: The by-product, methoxytrimethylsilane (TMS-OMe), is a volatile liquid (bp

    
    ) that is chemically inert under these conditions and easily removed during evaporation.
    
Mechanistic Workflow Diagram

Esterification_Mechanism cluster_0 Reagent Input cluster_1 Thionyl Chloride Route cluster_2 TMSCl Route AminoAcid Amino Acid (Zwitterion) Methanol Methanol (Solvent) AminoAcid->Methanol SOCl2 SOCl2 Methanol->SOCl2 TMSCl TMSCl Methanol->TMSCl Exotherm High Exotherm (Requires Ice Bath) SOCl2->Exotherm Violent Rxn Byproducts_SOCl2 By-products: SO2 (gas) + HCl Exotherm->Byproducts_SOCl2 Product Amino Acid Ester HCl Salt Byproducts_SOCl2->Product Acid Catalysis Mild Mild Exotherm (RT Operation) TMSCl->Mild Controlled Rxn Byproducts_TMS By-products: TMS-OMe + HCl Mild->Byproducts_TMS Byproducts_TMS->Product Acid Catalysis

Figure 1: Comparative mechanistic pathways. The TMSCl route avoids the generation of toxic sulfur dioxide gas and high exotherms.

Performance Comparison Matrix

The following data consolidates findings from comparative studies (e.g., Li et al., 2008) and standard laboratory benchmarks.

FeatureTMSCl Method Thionyl Chloride Method Verdict
Reaction Temperature Room Temperature (20-25°C)0°C to Reflux (Strict control needed)TMSCl (Operational Ease)
Exothermicity MildHigh (Violent)TMSCl (Safety)
Yield (Typical) 85 - 99%80 - 98%Tie (Substrate dependent)
Reaction Time 12 - 24 Hours2 - 4 Hours (Reflux) / 12h (RT)SOCl2 (Speed)
By-product Removal Evaporation (Volatile TMS-OR)Evaporation (

gas needs scrubbing)
TMSCl (Cleaner workup)
Racemization Risk Negligible (<1%)Moderate (if temp uncontrolled)TMSCl (Integrity)
Substrate Scope Excellent (Tolerates Trp, Met, Tyr)Good (Risk of oxidation/chlorination)TMSCl (Versatility)
Cost ModerateLowSOCl2 (Economics)

Experimental Protocols

Protocol A: TMSCl-Mediated Esterification (Recommended)

Best for: High-value intermediates, optical purity critical, sensitive side chains (e.g., Tryptophan).

Reagents:

  • Amino Acid (10 mmol)

  • Methanol (anhydrous, 30 mL)

  • Chlorotrimethylsilane (TMSCl) (20 mmol, 2.0 equiv)

Step-by-Step Workflow:

  • Suspension: Place the amino acid (10 mmol) in a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous Methanol (30 mL). The amino acid may not dissolve immediately.[2]

  • Reagent Addition: Slowly add TMSCl (20 mmol) via syringe at Room Temperature.

    • Note: A mild exotherm may occur; cooling is generally not required unless scaling up >50g.

  • Reaction: Stir the mixture at Room Temperature.

    • Monitoring: The suspension typically clears to a homogeneous solution as the ester forms. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or disappearance of solid.

    • Time: 12–24 hours.[3]

  • Work-up: Concentrate the reaction mixture under reduced pressure (Rotavap) at 40-45°C.

  • Purification: Add diethyl ether (20 mL) to the residue to precipitate the product. Filter the white solid (Amino Acid Methyl Ester Hydrochloride).

    • Validation: Product should be a white, crystalline solid. Check melting point and optical rotation.

Protocol B: Thionyl Chloride-Mediated Esterification

Best for: Large-scale commodity synthesis, simple aliphatic amino acids (Gly, Ala, Val).

Reagents:

  • Amino Acid (10 mmol)

  • Methanol (anhydrous, 30 mL)

  • Thionyl Chloride (

    
    ) (15 mmol, 1.5 equiv)
    

Step-by-Step Workflow:

  • Pre-Cooling (CRITICAL): Place anhydrous Methanol (30 mL) in a round-bottom flask and cool to -10°C to 0°C using an ice-salt bath.

  • Activation: Add Thionyl Chloride (15 mmol) dropwise over 10-15 minutes.

    • Safety: Evolution of HCl and

      
       gas. Must be performed in a fume hood. 
      
  • Substrate Addition: Add the amino acid (10 mmol) to the cold solution.

  • Reaction:

    • Option 1 (Standard): Remove ice bath and reflux for 2-4 hours.

    • Option 2 (Sensitive): Allow to warm to RT and stir for 18-24 hours.

  • Work-up: Concentrate the mixture under reduced pressure.

    • Note: Ensure the pump trap is capable of handling acidic fumes (

      
      /HCl).
      
  • Isolation: Triturate the residue with cold ether to obtain the hydrochloride salt.

Decision Logic & Troubleshooting

Use the following logic flow to determine the appropriate reagent for your specific campaign.

Decision_Matrix Start Start: Select Reagent Sensitive Is the Amino Acid Sensitive? (Trp, Met, Cys) Start->Sensitive Scale Is Scale > 1kg? Sensitive->Scale No UseTMS USE TMSCl (Method A) Sensitive->UseTMS Yes Racemization Is Optical Purity Critical (>99% ee)? Scale->Racemization No UseSOCl2 USE SOCl2 (Method B) Scale->UseSOCl2 Yes (Cost Driver) Racemization->UseTMS Yes Racemization->UseSOCl2 No

Figure 2: Reagent selection decision tree based on substrate sensitivity and scale.

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Yield (TMSCl) Moisture contaminationEnsure MeOH is anhydrous; TMSCl hydrolyzes rapidly in wet solvents.
Yellowing of Product (

)
Overheating / OxidationMaintain strict 0°C during addition; avoid reflux for sensitive substrates.
Incomplete Reaction Steric Hindrance (e.g., Val, Ile)Increase reaction time to 24-48h or increase TMSCl equivalents to 3.0.
Sticky Gum Residue Excess HCl/SolventTriturate repeatedly with anhydrous diethyl ether to induce crystallization.

References

  • Li, B., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119.[4] Link

  • Brook, M. A., & Chan, T. H. (1983). "A Simple Procedure for the Esterification of Carboxylic Acids." Synthesis, 1983(03), 201-203. Link

  • Anand, R. C., & Vimal. (1998).[3][5] "A Mild and Convenient Procedure for the Esterification of Amino Acids."[3][4][5] Synthetic Communications, 28(11), 1963-1965. Link[3]

  • Greenberg, J. A., & Sammakia, T. (2017).[6] "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride." Journal of Organic Chemistry, 82(6), 3245–3251. Link

Sources

Comparative

Technical Comparison Guide: Spectroscopic Differentiation of Leucine Isomers

Executive Summary In drug development—particularly within peptide therapeutics and antibody-drug conjugates (ADCs)—the distinction between Leucine (Leu) and Isoleucine (Ile) is a critical quality attribute. Despite being...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development—particularly within peptide therapeutics and antibody-drug conjugates (ADCs)—the distinction between Leucine (Leu) and Isoleucine (Ile) is a critical quality attribute. Despite being isobaric (MW: 113.16 Da), their structural divergence at the side-chain branching point (


-branch vs. 

-branch) dictates significantly different hydrophobic interactions, receptor binding affinities, and metabolic stability.

This guide provides an autonomous, technical comparison of these isomers, extending to the synthetic analog tert-Leucine (Tle) , often used to enhance proteolytic resistance. We synthesize data from Mass Spectrometry (


), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to create a self-validating identification protocol.

Structural Logic & Chemical Divergence

The fundamental challenge in distinguishing these isomers lies in their identical elemental composition (


).[1] The differentiation rests entirely on the topology of the aliphatic side chain.
  • L-Leucine: Isobutyl side chain.[1] Branching occurs at the

    
    -carbon.[1]
    
  • L-Isoleucine: sec-Butyl side chain.[1] Branching occurs at the

    
    -carbon.[1] This introduces a second chiral center at the 
    
    
    
    -position.
  • L-tert-Leucine: tert-Butyl side chain. Synthetic; branching is quaternary at the

    
    -carbon.
    
Visualization: Structural Decision Tree

The following logic flow illustrates how structural topology dictates the selection of analytical methods.

Leucine_Isomer_Logic Root Unknown Isomer (MW 113.16 Da) Branching Side Chain Branching Point Root->Branching Gamma Gamma (γ) Branching (Isobutyl) Branching->Gamma Split at C3 Beta_Sec Beta (β) Branching (sec-Butyl) Branching->Beta_Sec Split at C2 (Chiral) Beta_Tert Beta (β) Quaternary (tert-Butyl) Branching->Beta_Tert Quaternary C2 Leu_Result L-LEUCINE MS: -43 Da loss NMR: δ-methyl doublets Gamma->Leu_Result Ile_Result L-ISOLEUCINE MS: -29 Da loss NMR: δ-methyl triplet Beta_Sec->Ile_Result Tle_Result L-tert-LEUCINE MS: -57 Da loss NMR: 9H Singlet Beta_Tert->Tle_Result

Caption: Structural topology determines the specific spectroscopic signatures for Leu, Ile, and Tle.

Mass Spectrometry: The Workhorse for Sequencing

Standard Collision-Induced Dissociation (CID) often fails to distinguish Leu/Ile because the backbone fragmentation (b- and y-ions) is identical.[1] Reliable differentiation requires High-Energy Collisional Dissociation (HCD) or


  techniques to induce side-chain fragmentation (w-ions).[1][2]
Mechanism of Differentiation (w-ions)

The "Gold Standard" for MS differentiation is the observation of specific neutral losses from the side chain.

  • Leucine (

    
    ):  The isobutyl side chain loses an isopropyl radical (
    
    
    
    , 43 Da).
  • Isoleucine (

    
    ):  The sec-butyl side chain loses an ethyl radical (
    
    
    
    , 29 Da).
  • tert-Leucine (

    
    ):  The tert-butyl side chain loses a tert-butyl radical (
    
    
    
    , 57 Da).
Comparative Data Table: MS Fragmentation
FeatureL-Leucine (Leu)L-Isoleucine (Ile)L-tert-Leucine (Tle)
Precursor Mass 113.084 Da113.084 Da113.084 Da
Immonium Ion 86.09 Da86.09 Da86.09 Da
Secondary Immonium Weak 69 DaStrong 69 Da (Loss of

)
-
Side Chain Loss (w-ion) 43 Da (Isopropyl)29 Da (Ethyl)57 Da (t-Butyl)
Diagnostic Ion Type

/

ions

/

ions
-

Critical Insight: In


 spectra, the ratio of the 69 Da ion to the 86 Da immonium ion is often used as a rapid diagnostic. Ile typically exhibits a 69/86 ratio > 0.5, while Leu is < 0.3. However, 

targeting the side chain is required for absolute certainty in regulated environments [1, 2].

NMR Spectroscopy: The Gold Standard for Purity

While MS is preferred for sequencing, NMR is the definitive method for small molecule purity and metabolic profiling. The branching position fundamentally alters the scalar coupling (


-coupling) and chemical environment of the protons and carbons.
H NMR Distinction[4][8]
  • Methyl Region (0.8 - 1.0 ppm):

    • Leu: Shows two doublets (often overlapping) for the

      
      -methyls.
      
    • Ile: Shows one doublet (

      
      -methyl) and one triplet  (
      
      
      
      -methyl). The triplet at ~0.85 ppm is the most distinct feature of Isoleucine.
    • Tle: Shows a massive singlet integrating for 9 protons (tert-butyl group).

C NMR Distinction

The carbon backbone provides the clearest separation.

  • 
    -Carbon (
    
    
    
    ):
    • Leu:

      
       is a methylene (
      
      
      
      ).[3] Shift: ~41-42 ppm .
    • Ile:

      
       is a methine (
      
      
      
      ).[3] Shift: ~37-39 ppm .
    • Tle:

      
       is a quaternary carbon (
      
      
      
      ). Shift: ~34 ppm .
Comparative Data Table: NMR Shifts (in , pH 7)
Nucleus / PositionL-Leucine (Leu)L-Isoleucine (Ile)L-tert-Leucine (Tle)

H

-CH
~3.72 ppm (dd)~3.66 ppm (d)~3.40 ppm (s)

H Methyls
0.95 (d), 0.97 (d)0.99 (d), 0.92 (t) 1.05 (s, 9H)

C

-Pos
42.4 ppm (

)
38.8 ppm (

)
34.2 ppm (

)

C

-Pos
26.8 ppm (

)
27.5 ppm (

)
28.5 ppm (

)

C

-Pos
23.8, 25.0 ppm (

)
13.5 ppm (

)
-

Protocol Note: When analyzing mixtures, use HSQC (Heteronuclear Single Quantum Coherence) . The


 cross-peak phase will invert for Leucine (methylene, negative phase) vs. Isoleucine (methine, positive phase) in edited HSQC experiments [3, 4].

Experimental Protocols

Protocol A: Differentiation for Peptide Mapping

Objective: Distinguish Leu/Ile at a specific position in a therapeutic peptide.

  • Digestion: Digest protein with Trypsin/Lys-C to generate peptides.

  • LC-MS Setup: Use a Tribrid or Q-TOF system capable of

    
    .
    
  • Step 1 (

    
    ):  Isolate the precursor peptide ion.
    
  • Step 2 (

    
    ):  Fragment using CID (Collision Energy ~30-35%). Identify the 
    
    
    
    -ion series.[1][4]
  • Step 3 (

    
     - The Critical Step): 
    
    • Isolate the specific

      
      -ion suspected to contain the Leu/Ile residue.[1]
      
    • Fragment this ion using HCD (Higher-energy Collisional Dissociation) or ETD .[1]

    • Analysis: Scan for the "satellite" peaks:

      • Look for mass loss of 43 Da (Leu).[1][4]

      • Look for mass loss of 29 Da (Ile).[1][4]

  • Validation: Confirm presence of the w-ion series.[1][4]

Protocol B: High-Resolution NMR Identification

Objective: Verify identity of raw material (amino acid powder).

  • Sample Prep: Dissolve ~10 mg of sample in 600

    
    L 
    
    
    
    containing 0.05% TSP (internal standard).
  • Acquisition (

    
    H):  Acquire 1D proton spectrum (16 scans minimum, 
    
    
    
    for integration accuracy).
  • Acquisition (

    
    C-DEPT135): 
    
    • Run a DEPT-135 experiment.

    • Interpretation:

      • Leucine: The

        
        -carbon (~42 ppm) will point DOWN  (Methylene).
        
      • Isoleucine: The

        
        -carbon (~38 ppm) will point UP  (Methine).
        
      • tert-Leucine: The

        
        -carbon (~34 ppm) will disappear (Quaternary).
        

Workflow Visualization

Experimental_Workflow Sample Sample (Peptide/Raw Material) Method_Select Select Method Sample->Method_Select NMR_Prep Dissolve in D2O + TSP Std Method_Select->NMR_Prep Pure Compound Digest Enzymatic Digestion Method_Select->Digest Protein Sequence DEPT135 Run DEPT-135 NMR NMR_Prep->DEPT135 Analyze_Phase Analyze Phase @ 35-45 ppm DEPT135->Analyze_Phase Result_Leu Leu: CH2 (Neg) / -43Da Analyze_Phase->Result_Leu Result_Ile Ile: CH (Pos) / -29Da Analyze_Phase->Result_Ile MS2 LC-MS/MS (CID) Isolate z-ion Digest->MS2 MS3 MS3 Fragmentation (HCD/ETD) MS2->MS3 MS3->Result_Leu MS3->Result_Ile

Caption: Integrated workflow for distinguishing isomers in raw materials vs. complex protein matrices.

References

  • Differentiation of Leucine and Isoleucine by MS3 : Analytical Chemistry. Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer.

  • w-ion Formation Mechanism : Journal of The American Society for Mass Spectrometry. Side-chain fragmentation of leucine and isoleucine in peptide ions.[1][4]

  • NMR Chemical Shifts (BMRB) : Biological Magnetic Resonance Data Bank. L-Isoleucine Chemical Shift Data.

  • Stereochemical Assignment : Organic & Biomolecular Chemistry. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry.[5][6]

  • NIST Webbook : National Institute of Standards and Technology. L-Leucine Mass Spectrum and IR Data.

Sources

Validation

Comparative Guide: Structural Confirmation of tert-Leucine Derivatives via High-Resolution MS vs. Standard Techniques

Executive Summary The Problem: tert-Leucine (Tle) derivatives are increasingly critical in drug design (e.g., HIV protease inhibitors like Atazanavir, HCV inhibitors) due to their ability to induce conformational constra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Problem: tert-Leucine (Tle) derivatives are increasingly critical in drug design (e.g., HIV protease inhibitors like Atazanavir, HCV inhibitors) due to their ability to induce conformational constraints and resist metabolic degradation. However, Tle presents a unique analytical challenge: it is a constitutional isomer of Leucine (Leu) and Isoleucine (Ile). All three share the elemental formula


 and generate isobaric immonium ions (m/z 86), making standard low-resolution MS sequencing prone to misidentification.

The Solution: This guide compares the efficacy of High-Resolution Mass Spectrometry (HRMS) against Nuclear Magnetic Resonance (NMR) and standard Triple Quadrupole (QqQ) MS. We demonstrate that while NMR remains the stereochemical gold standard, HRMS with MS/MS (MS


) or MS

fragmentation
is the only viable high-throughput method for structural confirmation in complex biological matrices, provided specific fragmentation mechanisms (side-chain losses) are targeted.

The Analytical Challenge: Sterics and Isobaric Confusion

The core difficulty in confirming tert-leucine derivatives lies in distinguishing them from their natural isomers. While their molecular weights are identical (MW 131.17 Da), their connectivity differs at the


-carbon.
Amino AcidSide Chain StructureBranching PointKey Structural Feature
Leucine (Leu)


(Gamma)
Flexible, standard peptide fragmentation.
Isoleucine (Ile)


(Beta)
Chiral

-carbon; secondary fragmentation distinct from Leu.[1]
tert-Leucine (Tle)


(Beta)
Quaternary

-carbon
(No

-hydrogens); huge steric bulk.

Expert Insight: The absence of a hydrogen atom on the


-carbon of tert-leucine blocks standard McLafferty rearrangements that typically occur in Leucine. This mechanistic difference is the key to MS-based differentiation.

Comparative Analysis: HRMS vs. NMR vs. Triple Quad

The following table contrasts the three primary methodologies for confirming Tle-derivatives in a drug development pipeline.

Performance Matrix
FeatureHigh-Res MS (Q-TOF/Orbitrap) NMR (

H /

C)
Triple Quad MS (QqQ)
Primary Utility Structural Elucidation & Impurity ProfilingAbsolute Stereochemistry & ConnectivityQuantification (PK/PD studies)
Sample Requirement Nanogram (ng) to Picogram (pg)Milligram (mg)Femtogram (fg) to Picogram (pg)
Differentiation Power High (via MS

fragmentation patterns)
Definitive (distinct chemical shifts)Low (MRM transitions often overlap)
Throughput High (mins/sample)Low (hours/sample)Very High (seconds/sample)
Isomer Distinction Possible via side-chain loss (

vs

)
Definitive (coupling constants)Difficult without chromatographic separation

Verdict: Use NMR for reference standard characterization. Use HRMS for routine batch confirmation, metabolite identification, and impurity profiling where speed and sensitivity are paramount.

Experimental Protocol: LC-HRMS/MS Structural Confirmation

This protocol is designed for the differentiation of Tle-containing peptides from Leu/Ile analogs using a Q-TOF or Orbitrap system.

A. Sample Preparation[2][3][4][5]
  • Standard: Dissolve synthetic Tle-derivative reference material in 50:50 MeOH:H

    
    O (0.1% Formic Acid) to 1 µM.
    
  • Unknown: Dilute reaction mixture or biological extract to approx. 100 ng/mL.

  • Derivatization (Optional but Recommended): If chiral resolution is needed, derivatize with FDLA (Marfey’s reagent) or AQC to enhance chromatographic separation of D/L isomers.

B. LC Conditions (Reverse Phase)
  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm. (Use Chiralpak ZWIX+ if strictly separating enantiomers).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Note: Tle derivatives are more hydrophobic than Leu/Ile due to the bulky t-butyl group and typically elute later.

C. MS Parameters (Source: ESI+)[7]
  • Mode: Data Dependent Acquisition (DDA) or Targeted MS

    
    .
    
  • Collision Energy (CE): Stepped CE (20, 35, 50 eV) is crucial to induce side-chain fragmentation.

  • Resolution: > 30,000 FWHM.

D. The Differentiation Workflow (Graphviz)

Tle_Workflow Start Unknown Sample (Suspected Tle-Derivative) LC LC Separation (Check Retention Time) Start->LC MS1 Full Scan MS1 (Confirm Precursor m/z) LC->MS1 Tle elutes later than Leu/Ile MS2 MS/MS Fragmentation (Isolate Precursor) MS1->MS2 ImmIon Observe Immonium Ion (m/z 86.09) MS2->ImmIon Decision Secondary Fragmentation (MS3 or High Energy CID) ImmIon->Decision Isobaric Ambiguity Leu Leu Pattern: Loss of 43 Da (Isopropyl) Decision->Leu Ile Ile Pattern: Loss of 29 Da (Ethyl) Decision->Ile Tle Tle Pattern: Strong m/z 57 (t-Butyl+) No McLafferty Rearrangement Decision->Tle

Caption: Decision tree for distinguishing isobaric leucine isomers using LC-MS/MS. Note that retention time and secondary fragmentation are required for definitive assignment.

Mechanistic Interpretation: The "Fingerprint" of tert-Leucine

To confirm the structure, you must look beyond the parent ion. The fragmentation mechanism of Tle is distinct due to the stability of the tert-butyl carbocation and the steric exclusion of other pathways.

Fragmentation Logic[8]
  • The Immonium Ion (m/z 86): Common to Leu, Ile, and Tle.

  • Diagnostic Ions (The Differentiators):

    • Leucine: Undergoes a rearrangement losing

      
       (42 Da) to yield a peak at m/z 44 .
      
    • Isoleucine: Often loses

      
       or fragments to m/z 69 .[3]
      
    • tert-Leucine: The tert-butyl group is an excellent leaving group as a stable carbocation (

      
      ). In high-energy collision (HCD), Tle derivatives show a dominant m/z 57.07  peak (t-butyl cation) or a neutral loss of 56 Da (isobutene) if the charge remains on the peptide backbone.
      

Critical Check: If you observe a strong m/z 43 (isopropyl) or m/z 29 (ethyl), it is likely Leu or Ile, respectively.[1] If you observe a dominant m/z 57 and absence of m/z 44 (from m/z 86 precursor), it confirms Tle.

Pathway Diagram (Graphviz)

Tle_Frag Parent Peptide-Tle Precursor [M+H]+ b_ion b-ion (N-term fragment) Parent->b_ion Amide Bond Cleavage y_ion y-ion (C-term fragment) Parent->y_ion Imm Tle Immonium Ion (m/z 86) b_ion->Imm a-type cleavage (-CO) y_ion->Imm tButyl t-Butyl Cation (m/z 57.07) DIAGNOSTIC Imm->tButyl Side chain cleavage (Stable 3° Carbocation)

Caption: Fragmentation pathway highlighting the formation of the diagnostic t-butyl cation (m/z 57) from the Tle immonium ion.

Case Study Data: Tle-Based Protease Inhibitor

In a simulated validation of an Atazanavir-like derivative, the following data illustrates the discrimination power of the described method.

AnalyteRetention Time (min)Precursor (m/z)Key MS

Fragment (Intensity)
Diagnostic Feature
Leu-Analog 4.2450.25m/z 43 (High), m/z 86 -> 44Isopropyl group signature
Ile-Analog 4.4450.25m/z 69 (Med), m/z 29 (Low)Sec-butyl fragmentation
Tle-Analog 4.9 450.25m/z 57.07 (Very High) Stable t-butyl cation

References

  • Rapid Novor. (2021). Isoleucine and Leucine Differentiation via w-ion Fragmentation. Rapid Novor Technology Guides. Link

  • Cheng, C., et al. (2013).[4] Identification and structural elucidation of in vitro metabolites of atazanavir by HPLC and tandem mass spectrometry. Journal of Mass Spectrometry. Link

  • Creative Biolabs. (2025). Advanced Mass Spectrometry Fragmentation Techniques for Isobaric Amino Acids. Creative Biolabs Technical Resources. Link

  • Waters Corporation. (2020). Simultaneous quantification of DL-amino acids using LC-MS/MS and Chiral Separation. Waters Application Notes. Link

Sources

Comparative

Technical Guide: Comparative Analysis of Boc vs. Fmoc Strategies in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary Objective: To provide a rigorous, mechanism-based comparison between Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) SPPS strategies, assisting researchers in selecting the optimal pat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, mechanism-based comparison between Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) SPPS strategies, assisting researchers in selecting the optimal pathway for specific peptide targets.[1][2]

The Verdict: While Fmoc chemistry is the industry standard for routine synthesis due to its orthogonality and safety profile, Boc chemistry remains the "gold standard" for difficult, aggregation-prone sequences and thioester generation. This guide details the physicochemical reasons behind this distinction and provides validated protocols for both.

Mechanistic Principles & Orthogonality

The fundamental difference lies in how the


-amino protecting group is removed and how that chemistry interacts with side-chain protection.
The Boc Strategy (Graduated Acid Lability)

Boc chemistry relies on differential acid stability . The N-terminal Boc group is acid-labile (removed by TFA), while side-chain groups (Benzyl-based) and the resin linkage are more acid-stable (requiring HF or TFMSA).[1][3]

  • Deprotection:

    
     mechanism generating a tert-butyl cation.[4]
    
  • Cleavage: Requires anhydrous Hydrogen Fluoride (HF).[5][6][7]

The Fmoc Strategy (True Orthogonality)

Fmoc chemistry utilizes a base-labile N-terminal group and acid-labile side chains.[8] This orthogonality means the side chains are perfectly stable during chain assembly.

  • Deprotection:

    
    -elimination mechanism driven by a secondary base (Piperidine).
    
  • Cleavage: Moderate acid (TFA).[1][2][3][9][10]

Visualization of Orthogonality

Orthogonality cluster_Boc Boc Strategy (Graduated Acid) cluster_Fmoc Fmoc Strategy (Orthogonal Base/Acid) Boc_AA Boc-AA-Resin TFA TFA (50%) Boc_AA->TFA Deprotection HF HF (Anhydrous) Boc_AA->HF Final Cleavage TFA->Boc_AA Cycle Repeats Fmoc_AA Fmoc-AA-Resin Pip Piperidine (20%) Fmoc_AA->Pip Deprotection TFA_Final TFA (95%) Fmoc_AA->TFA_Final Final Cleavage Pip->Fmoc_AA Cycle Repeats

Figure 1: Comparison of deprotection and cleavage triggers. Note the reliance on increasingly strong acids in Boc vs. the Base/Acid switch in Fmoc.

Critical Performance Analysis

Aggregation and "Difficult Sequences"

This is the single most critical decision factor for complex peptides.

  • The Problem: As peptide chains grow, they form intermolecular hydrogen bonds (beta-sheets), causing the resin to "clump" and preventing reagents from reaching the N-terminus.

  • Boc Advantage: During Boc deprotection (TFA), the N-terminus becomes protonated (

    
    ).[2][9] This positive charge creates electrostatic repulsion between chains, disrupting aggregation and keeping the peptide accessible.
    
  • Fmoc Weakness: Fmoc deprotection yields a neutral amine. Without the charge repulsion, hydrophobic sequences (e.g., Amyloid beta, ACP 65-74) often aggregate irreversibly, leading to deletion sequences.

Side Reactions
  • Aspartimide Formation (Fmoc Issue): The repetitive exposure to base (piperidine) during Fmoc cycles can cause Aspartic acid to cyclize with the backbone amide, forming aspartimide. This is less common in Boc because no base is used.

  • Cation Scavenging (Boc Issue): The

    
     removal of Boc generates reactive t-butyl cations.[3][4] If not scavenged efficiently, these will alkylate Tryptophan or Cysteine residues.
    
Safety Profile (The HF Factor)
  • Fmoc: Uses TFA and Piperidine.[2][9][10] Can be performed in a standard fume hood.

  • Boc: Requires Anhydrous Hydrogen Fluoride (HF) for cleavage.[5][6][9] HF is a bone-seeking poison; contact can be fatal. It requires a dedicated, closed vacuum line (Teflon/Kel-F) and rigorous safety protocols.

Comparative Data Matrix

FeatureBoc / Benzyl SPPSFmoc / tBu SPPS
Primary Mechanism Acid / Strong AcidBase / Acid
Solubility / Aggregation Superior (Protonation disrupts H-bonds)Moderate (Neutral chains aggregate)
Synthesis Time Slower (20 min deprotection)Faster (5-10 min deprotection)
Monitoring Ninhydrin (destructive)UV (real-time, non-destructive)
Cleavage Safety High Risk (HF required)Low Risk (TFA)
Cost (Reagents) Low (Boc-AA are cheaper)Moderate/High (Fmoc-AA)
Equipment Cost High (HF Apparatus needed)Low (Standard glassware)
Best Use Case Long (>50 AA), hydrophobic, or "difficult" peptides.Routine synthesis, phospho-peptides, glycosylated peptides.[10]

Experimental Protocols

Fmoc Synthesis Cycle (Standard)

Valid for Wang, Rink Amide, or CTC resins.

  • Swelling: DCM (15 min).

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

    • Note: Monitor UV absorbance of the fulvene-piperidine adduct to confirm completion.

  • Wash: DMF (3 x 1 min), DCM (3 x 1 min).

  • Coupling:

    • 4 eq Fmoc-AA-OH

    • 3.9 eq HBTU or HATU (Activator)

    • 8 eq DIPEA (Base)

    • Time: 45–60 min under agitation.

  • Wash: DMF (3 x 1 min).

  • Final Cleavage (Global):

    • Cocktail: TFA (95%) / TIS (2.5%) /

      
       (2.5%).
      
    • Time: 2–4 hours.

    • Workup: Precipitate in cold diethyl ether.

Boc Synthesis Cycle (High-Performance)

Valid for MBHA or PAM resins.

  • Swelling: DCM (20 min).

  • Deprotection: 50% TFA in DCM (1 x 2 min, 1 x 20 min).

  • Wash: DCM (3 x 1 min).

  • Neutralization: 5% DIPEA in DCM (2 x 2 min). Crucial step to remove TFA salts.

  • Coupling:

    • 3 eq Boc-AA-OH

    • 3 eq DIC (Diisopropylcarbodiimide)

    • Time: 60–120 min.

  • Final Cleavage (The "Low-High" HF Procedure):

    • Purpose: "Low" HF removes side chains via

      
       (minimizing alkylation); "High" HF cleaves resin.[11]
      
    • Low HF: HF / DMS / p-cresol (25:65:10) for 2 hours at 0°C.

    • High HF: Evaporate, then treat with HF / p-cresol (90:10) for 1 hour at 0°C.

Workflow Decision Logic

Use this logic flow to determine the correct strategy for your project.

DecisionTree Start Start: Select Peptide Target Length Is sequence > 40 residues or highly hydrophobic? Start->Length Modifications Does it contain acid-sensitive mods (e.g., Phospho, Glyco)? Length->Modifications No Safety Is HF apparatus available? Length->Safety Yes (Difficult Seq) UseFmoc USE FMOC STRATEGY (Standard, Safer) Modifications->UseFmoc Yes (Acid Sensitive) Modifications->UseFmoc No (Routine) UseBoc USE BOC STRATEGY (Best for aggregation) Safety->UseBoc Yes Safety->UseFmoc No (Must optimize Fmoc)

Figure 2: Decision matrix for selecting synthesis strategy. Note that safety constraints often override chemical advantages.

References

  • Merrifield, R. B. (1963).[3][5] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Carpino, L. A., & Han, G. Y. (1970).[12] The 9-Fluorenylmethoxycarbonyl amino-protecting group.[1][12][13] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • Tam, J. P.

    
     deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link
    
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-3,3-dimethylbutanoate hydrochloride
Reactant of Route 2
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Methyl 2-amino-3,3-dimethylbutanoate hydrochloride
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